molecular formula C18H15NO2 B14191123 2,2'-(Phenylazanediyl)diphenol CAS No. 863101-57-9

2,2'-(Phenylazanediyl)diphenol

Cat. No.: B14191123
CAS No.: 863101-57-9
M. Wt: 277.3 g/mol
InChI Key: ISFRAJYXOFZPLH-UHFFFAOYSA-N
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Description

[ Placeholder based on common uses of similar compounds ] 2,2'-(Phenylazanediyl)diphenol is a nitrogen-containing ligand of interest in materials science and coordination chemistry. Its molecular structure, featuring phenolic oxygen and imine nitrogen donor atoms, makes it a versatile building block for constructing metal-organic frameworks (MOFs) and other coordination polymers . Researchers utilize this compound to develop novel porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. Beyond materials science, derivatives of similar structures are investigated for their potential biological activities, including antimicrobial and antioxidant properties, which are often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863101-57-9

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-(N-(2-hydroxyphenyl)anilino)phenol

InChI

InChI=1S/C18H15NO2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,20-21H

InChI Key

ISFRAJYXOFZPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N,N-bis(2-hydroxyphenyl)aniline

[1]

Part 1: Executive Summary & Retrosynthetic Logic

The target molecule, N,N-bis(2-hydroxyphenyl)aniline , features a triphenylamine core where two phenyl rings are ortho-hydroxylated.[1] Direct synthesis from aminophenols is often plagued by oxidation side-reactions (forming quinones).[1] Therefore, the industry-standard strategy employs a Protection-Coupling-Deprotection sequence.[1]

Retrosynthetic Analysis

The most reliable pathway disconnects the C-N bonds, tracing back to aniline and a protected 2-haloanisole (typically 2-iodoanisole or 2-bromoanisole).[1] The methoxy group acts as a robust protecting group for the phenol, surviving the basic conditions of the coupling reaction before being cleaved by a Lewis acid.

RetrosynthesisTargetTarget: N,N-bis(2-hydroxyphenyl)aniline(C18H15NO2)IntermediateIntermediate:N,N-bis(2-methoxyphenyl)anilineTarget->IntermediateDemethylation(BBr3 or HI)PrecursorsPrecursors:Aniline + 2-IodoanisoleIntermediate->PrecursorsC-N Coupling(Pd-Catalyzed or Ullmann)

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.[1]

Part 2: Synthesis Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

Context: This method offers higher yields (>85%) and milder conditions compared to traditional copper-mediated routes.[1] It is the preferred choice for drug development applications requiring high purity.

Step 1: Synthesis of N,N-bis(2-methoxyphenyl)aniline

Reaction: Double N-arylation of aniline with 2-iodoanisole.[1]

  • Reagents:

    • Aniline (1.0 equiv)[1][2][3]

    • 2-Iodoanisole (2.2 equiv)[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

    • Ligand: BINAP or DPPF (4 mol%)[1]

    • Base: NaOᵗBu (3.0 equiv)[1]

    • Solvent: Toluene (anhydrous)[1]

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charging: Add Pd₂(dba)₃, BINAP, and NaOᵗBu to the flask under Argon flow.

  • Solvation: Add anhydrous toluene via syringe.

  • Addition: Add aniline and 2-iodoanisole sequentially.

  • Heating: Heat the mixture to 100°C for 12–18 hours. The solution typically turns deep orange/red.

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc 9:1) to isolate the intermediate as a white/pale yellow solid.

Step 2: Demethylation to N,N-bis(2-hydroxyphenyl)aniline

Reaction: Cleavage of methyl ethers using Boron Tribromide (BBr₃).[1]

  • Reagents:

    • Intermediate (from Step 1)[1][4]

    • BBr₃ (1.0 M in CH₂Cl₂, 4.0 equiv)[1]

    • Solvent: Anhydrous CH₂Cl₂[1]

Protocol:

  • Cooling: Dissolve the intermediate in CH₂Cl₂ and cool to -78°C (dry ice/acetone bath).

  • Addition: Add BBr₃ dropwise over 20 minutes. Caution: Exothermic.[1]

  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) and stir overnight.

  • Quenching: Cool to 0°C and carefully quench with ice-water (hydrolysis of borate esters).

  • Extraction: Extract with CH₂Cl₂ (3x), wash with brine, and dry over MgSO₄.

  • Isolation: Concentrate to yield the crude aminobis(phenol). Purification via recrystallization (hexane/CH₂Cl₂) yields the target ligand as colorless prisms.

Method B: Copper-Mediated Ullmann Condensation (Traditional)

Context: Useful for large-scale industrial synthesis where palladium costs are prohibitive, though yields are generally lower (40–60%).[1]

Protocol:

  • Mix aniline (1 equiv), 2-iodoanisole (2.5 equiv), Potassium Carbonate (K₂CO₃, 3 equiv), and Copper powder (Cu bronze, 0.5 equiv).

  • Add a high-boiling solvent like Nitrobenzene or DMSO .[1]

  • Heat to 180–200°C for 24–48 hours.

  • Steam distill to remove solvent and excess halide.

  • Extract the residue and proceed to deprotection as in Method A.

Part 3: Characterization & Data[1]

Table 1: Key Characterization Data for N,N-bis(2-hydroxyphenyl)aniline

TechniqueParameterObservation/Value
¹H NMR (CDCl₃, 400 MHz)Phenolic -OHδ 9.50–10.20 ppm (Broad singlet, D₂O exchangeable)
Aromatic Protonsδ 6.80–7.30 ppm (Multiplet, 13H)
¹³C NMR C-OH (ipso)~152 ppm
C-N (ipso)~135–145 ppm
HR-MS (ESI+)[M+H]⁺Calculated: 292.1103 m/z
Appearance Physical StateWhite to off-white crystalline solid
Melting Point Range168–170°C (Lit.[1] value varies by solvate)

Part 4: Experimental Workflow Visualization

The following diagram illustrates the preferred Palladium-catalyzed workflow, highlighting the critical isolation of the protected intermediate to ensure purity.

SynthesisWorkflowStartStart:Aniline +2-IodoanisoleCatCyclePd(0)/BINAP100°C, 18hStart->CatCycle MixInterIntermediate:Bis(methoxy)amineCatCycle->Inter CouplingDeprotectBBr3 / CH2Cl2-78°C to RTInter->Deprotect CleavageFinalTarget Ligand(Recrystallized)Deprotect->Final Quench/Purify

Figure 2: Step-wise workflow for the Buchwald-Hartwig route followed by BBr3 deprotection.

Part 5: Applications in Drug Development & Catalysis

  • Metallodrugs: The ONO pincer motif is structurally analogous to biological siderophores. Complexes of this ligand with Vanadium(V) have shown insulin-mimetic properties, while Copper(II) complexes are investigated for anti-inflammatory activity.[1]

  • Polymerization Catalysis: Group 4 metal complexes (Ti, Zr) of this ligand are highly active for ethylene polymerization. The bulky phenyl group on the nitrogen protects the active metal center, preventing bimolecular termination.

References

  • Synthesis and Structural Analysis of Bis(2-hydroxyphenyl)phenylamine. Source: ResearchGate.[5] Context: Primary reference for the structural confirmation and crystallographic data of the target ligand.

  • Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl Group. Source: Radboud Repository. Context: Validates the oxidative and Lewis acid deprotection strategies for methoxy-aniline derivatives.

  • Synthesis of N-Substituted Anilines via Imine Condensation. Source: Beilstein Journal of Organic Chemistry.[6] Context: Provides alternative condensation pathways for aniline derivatives relevant to ligand design.

  • Synthesis and Reactivity of N,N-bis(diphenylphosphino)dimethylaniline Compounds. Source: ResearchGate.[5] Context: Illustrates the reactivity of similar steric triphenylamine cores in coordination chemistry.

  • Preparation of 2-Phenylphenol and its Sodium Salt. Source: Google Patents (WO2014173804A1).[1] Context: Background on industrial handling of phenyl-phenol derivatives and high-temperature coupling conditions.[1]

The Evolution and Application of Amine Bis(phenol) Catalysts in Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine bis(phenol) metal complexes have emerged as a versatile and highly tunable class of catalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters and the copolymerization of epoxides with carbon dioxide. This technical guide provides an in-depth exploration of the history, development, synthesis, and mechanistic intricacies of these catalysts. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental scientific principles with practical, field-proven insights. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design and effectively utilize amine bis(phenol) catalysts for the synthesis of advanced polymeric materials.

Introduction: The Rise of Well-Defined Polymerization Catalysts

The precise control over polymer architecture, molecular weight, and functionality is a cornerstone of modern materials science. The development of single-site catalysts has been a pivotal advancement in achieving this control, moving the field from empirical observations to rational catalyst design. Among the diverse array of ligand scaffolds, amine bis(phenolate) ligands have garnered significant attention due to their straightforward synthesis, electronic and steric tuneability, and their ability to stabilize a wide range of metal centers in various oxidation states.

This guide will navigate the landscape of amine bis(phenol) polymerization catalysts, from their foundational concepts to their cutting-edge applications. We will delve into the coordination chemistry that underpins their catalytic activity, explore the mechanistic pathways they orchestrate, and provide practical guidance on their synthesis and use.

A Historical Perspective: From Ligand Synthesis to Catalytic Breakthroughs

The journey of amine bis(phenol) ligands began with their synthesis, often through the robust and versatile Mannich reaction, which involves the aminoalkylation of a phenol.[1] This straightforward synthetic route allows for the facile introduction of a wide variety of substituents on both the phenolate rings and the amine donor, providing a powerful tool for tuning the ligand's properties.

The initial explorations of the coordination chemistry of these ligands with various metal centers, such as titanium(IV), laid the groundwork for their future catalytic applications.[2][3] Researchers began to systematically investigate how the ligand architecture, including the nature of the amine bridge and the steric and electronic properties of the phenol substituents, influenced the geometry and reactivity of the resulting metal complexes.

A significant breakthrough came with the discovery that metal complexes of amine bis(phenolate) ligands were highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. These early studies demonstrated the potential of these catalysts to produce biodegradable and biocompatible polymers with controlled molecular weights and narrow polydispersities.

Further expanding their utility, these catalysts were also found to be active for the copolymerization of epoxides and carbon dioxide, offering a sustainable route to polycarbonates and other valuable polymeric materials.[4] This discovery was particularly significant as it provided a pathway to utilize carbon dioxide, a greenhouse gas, as a C1 feedstock for polymer synthesis. The pioneering work in this area revealed that the catalyst's structure could be tailored to selectively produce either polycarbonates or cyclic carbonates.[5]

Ligand and Complex Synthesis: A Modular Approach to Catalyst Design

The versatility of amine bis(phenol) catalysts stems from the modularity of their synthesis. The ability to independently modify different components of the ligand allows for a systematic investigation of structure-activity relationships.

Ligand Synthesis via Mannich Reaction

The Mannich reaction is the most common and efficient method for synthesizing a wide array of amine bis(phenol) ligands.[1] This one-pot condensation reaction involves a phenol, a primary or secondary amine, and formaldehyde.

Phenol Substituted Phenol Ligand Amine Bis(phenol) Ligand Phenol->Ligand 2 eq. Amine Primary/Secondary Amine Amine->Ligand 1 eq. Formaldehyde Formaldehyde Formaldehyde->Ligand 2 eq.

Caption: General schematic of the Mannich condensation for amine bis(phenol) ligand synthesis.

The judicious choice of substituted phenols and amines allows for precise control over the steric and electronic environment of the final metal complex. For example, bulky substituents on the ortho positions of the phenol rings can create a more open coordination sphere around the metal center, influencing substrate access and polymerization kinetics.

Metal Complexation

The synthesized amine bis(phenol) ligand can be readily deprotonated and reacted with a variety of metal precursors to form the active catalyst. Common metal centers include those from Group 4 (Ti, Zr), Group 13 (Al), and various transition metals (e.g., Cr, Co, Zn).[2][4][6]

Ligand Amine Bis(phenol) Ligand (L) DeprotonatedLigand Deprotonated Ligand (L²⁻) Ligand->DeprotonatedLigand + Base Base Base (e.g., n-BuLi, NaH) Catalyst Amine Bis(phenolate) Metal Complex (L-M) DeprotonatedLigand->Catalyst MetalPrecursor Metal Precursor (e.g., MClx, M(OR)x) MetalPrecursor->Catalyst

Caption: General workflow for the synthesis of an amine bis(phenolate) metal complex.

The choice of metal center is critical as it directly influences the catalyst's Lewis acidity, coordination geometry, and ultimately, its catalytic performance.

Mechanistic Insights into Polymerization

Amine bis(phenol) metal complexes primarily catalyze polymerization through a coordination-insertion mechanism. The specific details of the catalytic cycle vary depending on the monomers being polymerized.

Ring-Opening Polymerization (ROP) of Lactide

In the ROP of lactide, the polymerization is typically initiated by a nucleophilic group attached to the metal center, often an alkoxide. The proposed mechanism involves the following key steps:

  • Coordination: The lactide monomer coordinates to the Lewis acidic metal center.

  • Nucleophilic Attack: The alkoxide initiator attacks the carbonyl carbon of the coordinated lactide, leading to the opening of the lactide ring.

  • Insertion: The ring-opened lactide inserts into the metal-alkoxide bond, regenerating the active site for the next monomer addition.

  • Propagation: The polymer chain grows through successive coordination and insertion of lactide monomers.

Catalyst L-M-OR Coordination L-M-OR (Lactide) Catalyst->Coordination + Lactide Attack Transition State Coordination->Attack Ring Opening Insertion L-M-O-CO-CH(CH3)-OR Attack->Insertion Insertion Insertion->Catalyst Propagation + Lactide

Caption: Simplified catalytic cycle for the ring-opening polymerization of lactide.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this mechanism, including the structures of intermediates and transition states.[7][8] These studies help in understanding the factors that control the rate and stereoselectivity of the polymerization.

Copolymerization of CO2 and Epoxides

The copolymerization of carbon dioxide and epoxides to form polycarbonates is a more complex process involving two different monomers. The catalytic cycle is generally believed to proceed through the following steps:

  • Epoxide Ring-Opening: The polymerization is initiated by the nucleophilic attack of an anionic ligand (e.g., halide, alkoxide) on the epoxide, which is coordinated to the metal center. This step is often the rate-determining step.[9]

  • CO2 Insertion: Carbon dioxide inserts into the resulting metal-alkoxide bond to form a metal-carbonate species.

  • Propagation: The carbonate end of the growing polymer chain then attacks another coordinated epoxide molecule, regenerating the metal-alkoxide and elongating the polymer chain.

The selectivity for polycarbonate versus the side-product, cyclic carbonate, is a critical aspect of this reaction and is highly dependent on the catalyst structure, co-catalyst, and reaction conditions.[5]

Initiation L-M-X + Epoxide Alkoxide L-M-OR' Initiation->Alkoxide Epoxide Ring-Opening CO2Insertion L-M-O(CO)OR' Alkoxide->CO2Insertion + CO₂ Propagation L-M-OR'' CO2Insertion->Propagation + Epoxide Propagation->CO2Insertion + CO₂

Caption: Simplified catalytic cycle for the copolymerization of CO2 and epoxides.

Structure-Activity Relationships: Tuning Catalytic Performance

The modular nature of amine bis(phenol) ligands allows for a systematic investigation of how structural modifications impact catalytic activity and the properties of the resulting polymers.

Ligand Modification Effect on Catalyst and Polymer Properties
Steric Bulk on Phenol Rings Increased steric bulk can enhance catalyst stability and influence stereoselectivity in ROP. It can also affect the rate of polymerization by controlling monomer access to the metal center.[2]
Electronic Effects of Phenol Substituents Electron-donating or -withdrawing groups on the phenol rings can modulate the Lewis acidity of the metal center, thereby influencing the rates of monomer coordination and insertion.
Nature of the Amine Donor The basicity and steric hindrance of the central amine donor can affect the coordination geometry and stability of the metal complex. In some cases, the amine can play a direct role in the catalytic cycle.
Backbone Linker The length and flexibility of the linker between the amine and the phenol groups can influence the "bite angle" of the ligand and the overall geometry of the metal complex, which in turn affects catalytic activity.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative amine bis(phenol) ligand and its use in a typical polymerization reaction.

Synthesis of a Tetradentate Amine Bis(phenol) Ligand

This protocol describes the synthesis of N,N-bis(3,5-di-tert-butyl-2-hydroxybenzyl)methylamine, a commonly used ligand in polymerization catalysis.

Materials:

  • 2,4-Di-tert-butylphenol

  • Methylamine (40% in water)

  • Formaldehyde (37% in water)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-di-tert-butylphenol (2 equivalents) in methanol.

  • To this solution, add methylamine (1 equivalent) followed by the dropwise addition of formaldehyde (2 equivalents) while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the white precipitate by vacuum filtration and wash with cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure ligand.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Ring-Opening Polymerization of L-Lactide

This protocol outlines a general procedure for the ROP of L-lactide using a pre-synthesized amine bis(phenolate) metal complex.

Materials:

  • Amine bis(phenolate) metal complex (catalyst)

  • L-Lactide (monomer)

  • Anhydrous toluene (solvent)

  • Benzyl alcohol (initiator)

  • Standard Schlenk line equipment for air-sensitive reactions

Procedure:

  • Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask, dissolve the amine bis(phenolate) metal complex in anhydrous toluene.

  • Add the desired amount of benzyl alcohol initiator to the catalyst solution.

  • In a separate Schlenk flask, dissolve the L-lactide monomer in anhydrous toluene.

  • Transfer the monomer solution to the catalyst solution via cannula and stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Upon reaching the desired conversion, quench the polymerization by exposing the reaction mixture to air and precipitating the polymer in a non-solvent like cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the resulting polylactide for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Industrial Applications and Future Outlook

While amine bis(phenol) catalysts have demonstrated remarkable potential in academic research, their large-scale industrial application is still an evolving area. The non-phosgene route to polycarbonates is a significant industrial process, and while the specific catalysts used are often proprietary, the fundamental principles developed from the study of well-defined catalysts like amine bis(phenol) complexes are highly relevant.

Current Challenges:

  • Catalyst Cost and Stability: For industrial applications, catalysts must be cost-effective and robust enough to withstand demanding process conditions over extended periods.

  • Catalyst Separation: The efficient separation of the catalyst from the polymer product is crucial to ensure polymer purity and to allow for catalyst recycling.

  • Activity and Selectivity: Achieving high turnover frequencies and selectivities under industrially relevant conditions (e.g., high temperatures, solvent-free) remains a key challenge.[10]

  • Substrate Scope: Expanding the range of monomers that can be efficiently polymerized by these catalysts is an ongoing area of research.

Future Directions:

  • Development of Heterogeneous Catalysts: Immobilizing amine bis(phenol) complexes on solid supports could facilitate catalyst separation and reuse.

  • Bio-based Monomers: The use of these catalysts for the polymerization of monomers derived from renewable resources is a promising avenue for sustainable polymer production.

  • Advanced Polymer Architectures: The precise control afforded by these catalysts can be leveraged to create complex polymer architectures, such as block copolymers and stereocontrolled polymers, with tailored properties.

Conclusion

Amine bis(phenol) polymerization catalysts represent a powerful and versatile platform for the synthesis of a wide range of polymeric materials. Their modular synthesis allows for a high degree of tuneability, enabling a deep understanding of structure-activity relationships. While challenges remain for their widespread industrial adoption, ongoing research into new ligand designs, heterogenization strategies, and the polymerization of novel monomers promises to further expand the impact of these remarkable catalysts on the field of polymer chemistry. This guide has provided a comprehensive overview of the key aspects of amine bis(phenol) catalysis, with the aim of empowering researchers to contribute to the continued advancement of this exciting field.

References

Sources

Thermodynamic Stability of 2,2'-(Phenylazanediyl)diphenol Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability of 2,2'-(Phenylazanediyl)diphenol metal complexes.

Executive Summary

This compound (also known as


-bis(2-hydroxyphenyl)aniline or dihydroxy-triphenylamine ) is a tridentate ligand characterized by an ONO donor set . Its structural rigidity, combined with the redox-active nature of the aminophenol core, makes it a critical scaffold in the development of biomimetic catalysts and radiopharmaceuticals.

This guide analyzes the thermodynamic parameters governing the formation and stability of these complexes. It establishes the relationship between ligand basicity, chelate ring formation, and metal ion selectivity, providing a roadmap for researchers optimizing these systems for drug development and catalysis.

Ligand Architecture and Coordination Modes

The ligand consists of a central nitrogen atom bonded to three phenyl rings, two of which bear ortho-hydroxyl groups. This geometry pre-organizes the ligand for metal binding but allows for structural flexibility, leading to multiple coordination modes.

Structural Properties[1][2]
  • Formula:

    
    
    
  • Donor Set: Anionic Phenolate (

    
    ) – Neutral Amine (
    
    
    
    ) – Anionic Phenolate (
    
    
    ).
  • Charge State: Upon coordination, the two hydroxyl protons are typically displaced, resulting in a dianionic

    
     ligand species.
    
Coordination Geometries

The stability of the complex is heavily influenced by the coordination mode adopted by the ligand.

  • 
    -meridional:  The most thermodynamically stable form for octahedral metals, where the ligand occupies three equatorial sites, minimizing steric strain.
    
  • 
    -bidentate:  Observed when steric bulk or competing ligands prevent full chelation. This state is often a kinetic intermediate.
    
  • Bridging (

    
    -phenoxo):  In polynuclear complexes, the phenolate oxygen can bridge two metal centers, often observed in tungsten and aluminum chemistry.
    

CoordinationModes cluster_modes Coordination Modes Ligand Free Ligand (H2L) Kappa2 κ2-Bidentate (ON) (Kinetic Intermediate) Ligand->Kappa2 - H+ Kappa3 κ3-Tridentate (ONO) (Thermodynamic Product) Bridging μ-Phenoxo Bridge (Polynuclear) Kappa3->Bridging High Concentration / Steric Pressure Kappa2->Kappa3 Chelate Ring Closure caption Fig 1. Stepwise coordination leading to thermodynamic stability.

Thermodynamic Principles of Stability

The stability constant (


) of the metal complex is defined by the equilibrium:



The Chelate Effect

The formation of two fused five- or six-membered chelate rings drives stability primarily through entropy (


).
  • Entropic Contribution: Displacing monodentate solvent molecules (e.g.,

    
    ) with a single tridentate ligand increases the total number of free particles in the system.
    
  • Pre-organization: The triphenylamine backbone restricts the rotation of the phenol arms, reducing the entropic penalty of binding compared to flexible aliphatic analogs (e.g., diethanolamine derivatives).

Hard-Soft Acid-Base (HSAB) Theory Compatibility

The ligand presents a "mixed" donor set:

  • Hard Donors: Phenolate oxygens (

    
    ) prefer high-oxidation state, hard metals (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Intermediate Donor: The amine nitrogen (

    
    ) stabilizes borderline soft metals (e.g., 
    
    
    
    ,
    
    
    ).

Stability Trend (Irving-Williams Series): For divalent 3d transition metals, the stability constants (


) for this compound complexes typically follow:


Note:

exhibits anomalously high stability due to the Jahn-Teller effect, which distorts the coordination sphere to favor the strong equatorial binding provided by the ONO pincer.

Experimental Determination of Stability Constants

Accurate determination of thermodynamic parameters requires rigorous control of experimental conditions, particularly solvent choice, as the ligand is sparingly soluble in pure water.

Potentiometric Titration Protocol

This is the gold standard for determining protonation (


) and stability (

) constants.

Protocol:

  • Solvent System: Use a mixed solvent system (e.g., 50% v/v Dioxane/Water or Ethanol/Water) to ensure ligand solubility while maintaining enough dielectric constant for ionic equilibrium.

  • Ionic Strength: Maintain constant ionic strength (

    
     or 
    
    
    
    ) to fix activity coefficients.
  • Calibration: Calibrate the glass electrode to read

    
     (concentration) rather than activity, correcting for the junction potential of the mixed solvent.
    
  • Data Analysis: Use non-linear least squares fitting software (e.g., Hyperquad or PSEQUAD ) to refine the equilibrium constants from the titration curves.

Spectrophotometric Validation

For complexes with distinct charge-transfer bands (LMCT or MLCT), UV-Vis titration provides a secondary validation method, essential for very stable complexes where potentiometry may lack sensitivity at low pH.

Workflow Step1 Ligand Solution Preparation (50% Dioxane/Water) Step2 Acid-Base Titration (Determine pKa of Phenols) Step1->Step2 Step3 Metal-Ligand Titration (Add M2+ salt) Step2->Step3 Step4 Data Acquisition (pH vs. Volume NaOH) Step3->Step4 Process Hyperquad Refinement Step4->Process Result Stability Constants (log β) Species Distribution Diagram Process->Result caption Fig 2. Workflow for potentiometric determination of stability constants.

Data Interpretation & Biological Implications

Stability vs. Toxicity

In drug development, thermodynamic stability dictates the in vivo fate of the metal complex.

  • High Stability (

    
    ):  Required for radiopharmaceuticals (e.g., 
    
    
    
    ,
    
    
    ) to prevent transmetallation with serum proteins like transferrin or albumin .
  • Moderate Stability: Desirable for pro-drugs where ligand dissociation is the activation mechanism inside the cell (e.g., pH-triggered release in lysosomes).

Redox Activity (Non-Innocent Ligand)

The aminophenol moiety is "non-innocent," meaning it can undergo reversible oxidation to an iminosemiquinone radical.

  • Impact on Stability: Oxidation of the ligand generally increases the acidity of the phenols, altering the effective conditional stability constant (

    
    ) at physiological pH (7.4).
    
  • Therapeutic Mechanism: This redox cycling can generate Reactive Oxygen Species (ROS) in situ, a mechanism exploited in targeted cancer therapies.

Case Studies and Applications

Metal IonCoordination GeometryStability CharacterApplication
Al(III) Octahedral (dimeric)High (Hard-Hard match)Lewis Acid Catalysis
Cu(II) Distorted Square PlanarHigh (Jahn-Teller)Oxidation Catalysis / Bio-imaging
W(VI) OctahedralVery High (Covalent character)Oxygen Atom Transfer (Enzyme Mimic)

Key Insight: In Tungsten complexes, the ligand supports multiple oxidation states, facilitating multi-electron transfer processes crucial for mimicking tungstoenzymes [1].

References

  • Kelly, B. V., Tanski, J. M., Janak, K. E., & Parkin, G. (2006).[1][2][3] C-H versus O-H Bond Cleavage Reactions of Bis(2-hydroxyphenyl)phenylamine: Synthesis and Structural Characterization of Mononuclear and Dinuclear Tungsten Aryloxide Complexes. Organometallics, 25(25), 5839–5842.[1][3] Link

  • Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants. Plenum Press.[4] (General methodology reference).

  • Irving, H., & Williams, R. J. P. (1953). The Stability of Transition-Metal Complexes. Journal of the Chemical Society, 3192-3210. (Foundational theory).[5]

Sources

Methodological & Application

Synthesis of Titanium(IV) Complexes with 2,2'-(Phenylazanediyl)diphenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of titanium(IV) complexes featuring the tridentate O,N,O-chelating ligand, 2,2'-(Phenylazanediyl)diphenol. Two robust and reproducible protocols are detailed, utilizing either titanium(IV) isopropoxide or titanium(IV) chloride as the metal precursor. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability. The resulting titanium complexes have potential applications in catalysis and as synthons for novel therapeutic agents.

Introduction

Titanium complexes bearing aminophenolate ligands have garnered significant interest due to their versatile applications in catalysis, including polymerization reactions and organic synthesis.[1][2] The this compound ligand, a readily accessible tridentate O,N,O donor, forms stable complexes with titanium(IV), offering a platform for the development of catalysts with tunable steric and electronic properties.[3] Furthermore, the biological activity of various titanium complexes has been explored, suggesting potential applications in drug development. This application note provides detailed protocols for the synthesis of such complexes, emphasizing experimental design and mechanistic considerations to ensure reliable and reproducible outcomes.

Synthesis Workflow Overview

The synthesis of the target titanium complex is a two-stage process. The first stage involves the synthesis of the this compound ligand. The second stage is the complexation of the ligand with a suitable titanium(IV) precursor. This workflow is depicted in the diagram below.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A Starting Materials: 2-aminophenol, 2-bromophenol B Ullmann Condensation A->B C Purification B->C D This compound Ligand C->D F Reaction with Ligand D->F Chelation E Titanium(IV) Precursor (Ti(OiPr)4 or TiCl4) E->F G Isolation & Purification F->G H Titanium(IV) Complex G->H Protocol_A Protocol A: Reaction with Ti(OiPr)4 Ligand This compound Reaction Stir at Room Temperature (or gentle heating) Ligand->Reaction Ti_OiPr Titanium(IV) Isopropoxide Ti(OiPr)4 Ti_OiPr->Reaction Solvent Anhydrous Toluene Solvent->Reaction Product [Ti(L)(OiPr)2] Complex Reaction->Product Byproduct Isopropanol (2 eq) Reaction->Byproduct Workup Removal of Volatiles in vacuo Product->Workup Protocol_B Protocol B: Reaction with TiCl4 Ligand This compound Reaction Stir at 0 °C to Room Temp. Ligand->Reaction TiCl4 Titanium(IV) Chloride TiCl4 TiCl4->Reaction Base Triethylamine (NEt3) Base->Reaction Solvent Anhydrous Toluene or DCM Solvent->Reaction Product [Ti(L)Cl2] Complex Reaction->Product Byproduct Triethylammonium Chloride (NEt3·HCl) Reaction->Byproduct Workup Filtration to remove salt Removal of solvent Product->Workup

Sources

Strategic Synthesis of 2,2'-(Phenylazanediyl)diphenol: A Two-Step Protocol Involving Ullmann Condensation and Boron Tribromide-Mediated Demethylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 2,2'-(Phenylazanediyl)diphenol, a valuable tridentate ligand and synthetic intermediate. The described pathway is a robust two-step process commencing with a copper-catalyzed Ullmann condensation to form the diarylamine core, followed by a highly efficient deprotection of the methoxy-protected precursor, 2,2'-dimethoxyphenylphenylamine. We delve into the causality behind critical experimental choices, from catalyst selection in the C-N coupling step to the rigorous safety protocols required for the use of boron tribromide (BBr₃) in the final demethylation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed, self-validating protocols, mechanistic insights, and clear data presentation to ensure successful and safe execution.

Introduction and Synthetic Rationale

This compound and its derivatives are of significant interest due to their utility as pincer ligands in coordination chemistry, as antioxidants, and as building blocks in the synthesis of complex heterocyclic structures. The synthetic strategy detailed herein focuses on a reliable and scalable approach that leverages common starting materials.

The core logic of this synthesis is twofold:

  • Initial Construction of the Diarylamine Skeleton: The formation of the central C-N bond is achieved via an Ullmann condensation. This classic copper-mediated reaction is particularly effective for coupling an amine with an aryl halide.[1][2][3] By using 2-iodoanisole and aniline, we construct the methoxy-protected precursor, 2,2'-dimethoxyphenylphenylamine. The methoxy groups serve as robust protecting groups that are stable to the conditions of the Ullmann reaction.

  • Final Deprotection to Yield the Diphenol: The cleavage of the aryl methyl ether bonds is the critical final step. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its exceptional efficacy in cleaving aryl ethers under mild conditions, a reaction that proceeds via a Lewis acid-base adduct followed by nucleophilic attack.[4][5][6] This method avoids the high temperatures or harsh reagents required by other demethylation procedures.[4]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Demethylation A Aniline + 2-Iodoanisole B 2,2'-Dimethoxyphenylphenylamine (Anisole Precursor) A->B CuI, K2CO3 DMF, 140-150°C C 2,2'-Dimethoxyphenylphenylamine D This compound (Final Product) C->D BBr3, DCM -78°C to RT

Figure 1: Overall two-step synthetic workflow.

Part I: Synthesis of the Anisole Precursor via Ullmann Condensation

Mechanistic Principle

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. In this protocol, copper(I) iodide is used as the catalyst. The reaction likely proceeds through the formation of a copper(I) anilide intermediate, which then undergoes oxidative addition with 2-iodoanisole. Reductive elimination from the resulting copper(III) species yields the desired diarylamine product and regenerates the active copper(I) catalyst.[2][3] Potassium carbonate serves as the base to deprotonate the aniline, facilitating the formation of the key copper-anilide intermediate.

Experimental Protocol

Materials:

  • Aniline

  • 2-Iodoanisole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

Procedure:

  • To a dry three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous potassium carbonate (see Table 1 for amounts).

  • Under a positive flow of nitrogen, add copper(I) iodide, aniline, 2-iodoanisole, and anhydrous DMF.

  • Stir the mixture and heat it to 140-150 °C using a heating mantle. The reaction is typically complete within 24-48 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,2'-dimethoxyphenylphenylamine as a viscous oil or low-melting solid.

Reagent Quantities and Yield
ReagentMolar Mass ( g/mol )AmountMolar Equiv.
Aniline93.131.00 g1.0
2-Iodoanisole234.045.22 g2.1
Copper(I) Iodide190.450.20 g0.1
Potassium Carbonate138.213.25 g2.2
DMF (solvent)-20 mL-
Expected Yield 291.35 (Product)~2.5-2.8 g~80-90%
Table 1: Reagents for Ullmann Condensation.

Part II: Deprotection via Boron Tribromide Cleavage

Mechanistic Principle & Reagent Causality

Boron tribromide is a powerful Lewis acid that readily coordinates with the Lewis basic oxygen atom of the aryl methyl ether. This coordination weakens the C-O bond, making the methyl carbon highly electrophilic. A bromide ion, either from BBr₃ itself or from a BBr₄⁻ species, then acts as a nucleophile, attacking the methyl group in an Sₙ2-type displacement.[6][7] This process occurs twice to cleave both methoxy groups. The reaction initially forms a tribromo-boroxine adduct, which is subsequently hydrolyzed during the aqueous workup to liberate the final diphenol product.[8]

G Start Ar-O-CH3 + BBr3 Adduct Lewis Acid-Base Adduct [Ar-O(BBr3)-CH3] Start->Adduct Coordination Transition SN2 Attack by Br- Adduct->Transition Products [Ar-O-BBr2] + CH3Br Transition->Products Cleavage Hydrolysis Hydrolysis (H2O) Products->Hydrolysis Final Ar-OH + B(OH)3 + HBr Hydrolysis->Final

Figure 2: Simplified mechanism of BBr₃-mediated ether cleavage.

CRITICAL SAFETY PROTOCOL: Handling Boron Tribromide

WARNING: Boron tribromide is extremely corrosive, toxic upon inhalation, and reacts violently and explosively with water and other protic solvents to release HBr gas.[9][10] All manipulations must be performed by trained personnel in a well-ventilated chemical fume hood under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty nitrile or neoprene gloves.[11]

  • Inert Atmosphere: All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). The reaction must be maintained under an inert atmosphere throughout.

  • Reagent Handling: BBr₃ is typically supplied as a solution in dichloromethane (DCM) or as a neat liquid. Use a dry, gas-tight syringe or cannula for all transfers.

  • Quenching: The reaction must be quenched with extreme care. The flask should be cooled in an ice bath, and the quenching agent (e.g., methanol, then water) must be added dropwise with vigorous stirring to control the highly exothermic reaction. NEVER add water directly to the uncooled reaction mixture.[9][10]

Experimental Protocol

Materials:

  • 2,2'-Dimethoxyphenylphenylamine

  • Boron tribromide (1.0 M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve the 2,2'-dimethoxyphenylphenylamine precursor in anhydrous DCM (see Table 2).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of boron tribromide in DCM via syringe over 15-20 minutes. The solution may change color.

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-16 hours.

  • Reaction Monitoring: Completion can be verified by TLC, noting the formation of a more polar spot (the product) and the disappearance of the starting material.

  • Workup (CRITICAL): a. Cool the reaction flask to 0 °C in an ice bath. b. Very slowly and carefully , add anhydrous methanol dropwise to quench the excess BBr₃. Observe for gas evolution (HBr). c. Once the initial vigorous reaction has subsided, slowly add deionized water. d. Transfer the mixture to a separatory funnel and add more DCM. e. Wash the organic layer sequentially with 1 M HCl (1x), deionized water (1x), saturated NaHCO₃ solution (1x), and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Reagent Quantities and Yield
ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2,2'-Dimethoxyphenylphenylamine291.351.00 g1.0
Boron Tribromide (1.0 M in DCM)250.527.5 mL2.2
DCM (solvent)-25 mL-
Expected Yield 263.30 (Product)~0.80-0.86 g~90-95%
Table 2: Reagents for BBr₃ Demethylation.

Part III: Final Product Purification and Characterization

Purification

The crude this compound obtained after workup is typically a light brown or off-white solid. It can be purified by one of the following methods:

  • Recrystallization: A mixture of ethyl acetate and hexanes or toluene can be effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If impurities are persistent, chromatography on silica gel using a mixture of ethyl acetate and hexanes will yield the pure product.

Structural Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The key diagnostic signals confirming successful deprotection are:

    • The complete disappearance of the two methoxy (-OCH₃) singlets, which typically appear around 3.8-4.0 ppm in the precursor.

    • The appearance of two broad singlets corresponding to the phenolic hydroxyl (-OH) protons, typically in the range of 5.0-9.0 ppm, which are exchangeable with D₂O.

    • The complex aromatic multiplets will show slight shifts compared to the starting material.

  • ¹³C NMR Spectroscopy: The disappearance of the methoxy carbon signal (around 55-56 ppm) is a clear indicator of reaction completion. The aromatic carbons directly attached to the oxygen will also shift significantly.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the product (m/z for [M+H]⁺ or [M-H]⁻).

References

  • The Royal Society of Chemistry. "A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl".
  • ResearchGate. "(PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation".
  • Organic Syntheses. "3,3'-dihydroxybiphenyl".
  • National Institutes of Health (NIH). "Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation".
  • Google Patents. "EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol".
  • Organic Chemistry Portal. "Ullmann Reaction".
  • Radboud Repository. "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group".
  • PubMed. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers".
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Boron Tribromide".
  • PubMed. "NMR Characterization of Lignans".
  • Google Patents. "US3326986A - Process for purifying 4, 4'-isopropylidenediphenol".
  • Radboud Repository. "Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines".
  • Fisher Scientific. "SAFETY DATA SHEET - Boron tribromide".
  • ResearchGate. "NMR Applications for Polymer Characterisation | Request PDF".
  • ResearchGate. "Laccase‐Mediated Deprotection of para‐Methoxyphenyl (PMP)‐Protected Amines | Request PDF".
  • Pearson+. "The reagent boron tribromide (BBr3) is used to cleave ethers, pro...".
  • PubMed Central (PMC). "Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR".
  • University of California, Santa Barbara. "Boron Tribromide".
  • LOCKSS. "DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA)".
  • Sigma-Aldrich. "SAFETY DATA SHEET - Boron tribromide solution".
  • Wikipedia. "Ullmann condensation".
  • MDPI. "NMR Characterization of Lignans".
  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - Boron Tribromide, 99.85%".
  • The Royal Society of Chemistry. "Supporting information".
  • ResearchGate. "Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques".
  • ResearchGate. "Boron Tribromide".
  • Master Organic Chemistry. "Cleavage Of Ethers With Acid".

Sources

Application Note: Catalytic Oxidation using Vanadium 2,2'-(Phenylazanediyl)diphenol Complexes

[1]

Abstract & Introduction

This guide details the application of Vanadium(V) complexes bearing the 2,2'-(phenylazanediyl)diphenol ligand scaffold (a tridentate ONO donor system) in catalytic oxidation. These complexes are potent biomimetic catalysts, structurally and functionally modeling Vanadium Haloperoxidases (VHPO) found in marine algae.

Unlike traditional stoichiometric oxidants (e.g., permanganate, dichromate), these Vanadium-ONO complexes utilize Hydrogen Peroxide (H₂O₂) or tert-Butyl Hydroperoxide (TBHP) as terminal oxidants, producing only water or alcohol as byproducts. This aligns with Green Chemistry principles while offering high chemoselectivity for sensitive transformations in drug development.

Key Applications
  • Chemoselective Sulfoxidation: Oxidation of sulfides to sulfoxides (critical for chiral drug synthesis) without over-oxidation to sulfones.

  • Biomimetic Oxidative Bromination: In situ generation of electrophilic bromine species ("Br⁺") from bromide salts, avoiding the use of toxic elemental bromine (Br₂).

Ligand & Complex Architecture

The core catalytic efficiency stems from the [ONNO] or [ONO] coordination environment. The This compound ligand acts as a dianionic tridentate chelator, stabilizing the Vanadium in its high oxidation state (+5).

  • Ligand Role: The phenolic oxygens provide strong

    
    - and 
    
    
    -donation, stabilizing the hard V(V) center. The central nitrogen allows for geometric flexibility (trans-influence) essential for the catalytic cycle.
  • Active Species: The resting state is typically a mono-oxo Vanadium(V) species. Upon reaction with peroxide, it forms a side-on peroxovanadium(V) intermediate (

    
    ), which is the electrophilic oxidant.
    
General Synthesis of the Catalyst

Note: If the complex is not commercially available, it can be synthesized via the following robust protocol.

Reagents:

  • Ligand: this compound (1.0 equiv)[1]

  • Precursor:

    
     or 
    
    
    (1.0 equiv)[1]
  • Solvent: Methanol or Ethanol (Dry)[1]

Protocol:

  • Dissolve the ligand (1 mmol) in dry Methanol (20 mL).

  • Add the Vanadium precursor (1 mmol) dropwise under stirring.

  • Reflux for 3–4 hours. The solution typically turns dark brown or deep red.

  • Evaporate solvent to 20% volume and cool to 4°C to precipitate the complex.

  • Filter, wash with cold ether, and dry under vacuum.

  • Validation: FTIR should show a strong

    
     stretch around 
    
    
    .[1]

Application 1: Chemoselective Sulfoxidation

Target: Selective oxidation of Sulfides (R-S-R') to Sulfoxides (R-S(=O)-R') avoiding Sulfones (R-S(=O)₂-R').

Experimental Protocol

Scale: 1.0 mmol Substrate Catalyst Loading: 0.1 – 1.0 mol%[1]

ComponentQuantityRole
Sulfide Substrate (e.g., Thioanisole)1.0 mmolReactant
Vanadium Catalyst 0.001 - 0.01 mmolCatalyst
30%

1.1 mmol (1.1 equiv)Oxidant
Solvent (Acetonitrile or

)
5 mLMedium
Internal Standard (e.g., 1,2-Dichlorobenzene)0.5 mmolGC Quantification

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, dissolve the Vanadium catalyst and the Sulfide substrate in the solvent.

  • Temperature Control: Cool the mixture to 0°C (ice bath) to maximize selectivity.

  • Oxidant Addition: Add 30%

    
    dropwise  over 10 minutes.
    
    • Critical Insight: Rapid addition can lead to catalase-like activity (decomposition of

      
       to 
      
      
      and
      
      
      ) rather than substrate oxidation.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or GC.

  • Quench: Add saturated

    
     solution (2 mL) to destroy excess peroxide.
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
    .
    
  • Analysis: Analyze via GC-MS or

    
    -NMR.
    
Performance Metrics (Typical)
  • Conversion: >95%[1][2]

  • Selectivity (Sulfoxide): >98%[1]

  • Turnover Frequency (TOF): 500 - 2000

    
    [1]
    

Application 2: Biomimetic Oxidative Bromination

Target: Bromination of organic substrates (e.g., Phenol Red, Alkenes) using KBr and

3
Principle

The complex oxidizes inert bromide ions (




Protocol: Phenol Red Assay (Standard Activity Test)

This assay visually validates the "Haloperoxidase-like" activity of your complex.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.0)[1]

  • Phenol Red (Substrate)[1]

  • KBr (Source of Bromine)[1]

  • 
     (Oxidant)[1][4][5]
    

Step-by-Step Workflow:

  • Prepare Solution: In a cuvette, mix:

    • 2.0 mL Phosphate Buffer[1]

    • 100

      
       Phenol Red (1 mM stock)[1]
      
    • 100

      
       KBr (1 M stock)[1]
      
    • 10

      
       Vanadium Catalyst (1 mM stock in DMF/MeOH)[1]
      
  • Initiate: Add 50

    
    
    
    
    (30%).
  • Observation: The solution will shift from Yellow (Phenol Red) to Blue-Violet (Bromophenol Blue).

  • Quantification: Monitor Absorbance at 592 nm .

  • Calculation: Determine the rate of bromination (

    
    ) based on the initial slope of the Absorbance vs. Time plot.
    

Mechanistic Insight & Visualization[1]

The catalytic cycle proceeds via a Peroxovanadium intermediate.[6] The ONO ligand is crucial because it prevents the irreversible formation of inactive dimeric oxo-bridged species.

The Catalytic Cycle (Graphviz)[1]

V_Catalytic_CycleV_RestingResting State[L-V(V)=O]Peroxo_SpeciesActive Peroxo Species[L-V(V)(O2)]V_Resting->Peroxo_Species ActivationSubstrate_InteractionSubstrate Attack(Sulfide / Br-)Peroxo_Species->Substrate_Interaction O-TransferProduct_ReleaseProduct Release(Sulfoxide / Br-Organic)Substrate_Interaction->Product_Release OxidationProduct_Release->V_Resting RegenerationH2O2+ H2O2(- H2O)H2O2->Peroxo_SpeciesSubstrate+ SubstrateSubstrate->Substrate_Interaction

Caption: Figure 1: Catalytic cycle of Vanadium-ONO complexes. The resting mono-oxo species is activated by peroxide to form the electrophilic side-on peroxo complex.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst decomposition or inactive "oxo-dimer" formation.Ensure ligand is in slight excess (1.1 equiv) during synthesis.[1] Use fresh peroxide.
Over-oxidation (Sulfone) Temperature too high or excess oxidant.[1]Strictly maintain 0°C. Reduce

to 1.0–1.1 equivalents.
No Reaction (Bromination) pH mismatch.[1]V-BrPO mimicry is highly pH dependent. Ensure Buffer is pH 5.0 – 6.5.
Color Change to Green/Blue Reduction to V(IV).The active species is V(V).[2][3][4][5][6][7][8][9] Ensure sufficient oxidant is present to re-oxidize V(IV) to V(V).[1]
Experimental Workflow Logic

Workflow_LogicStartStart ProtocolSolvent_CheckSolvent Selection(MeCN vs DCM)Start->Solvent_CheckTemp_CtrlTemp Control(0°C vs RT)Solvent_Check->Temp_CtrlAdd_OxidantAdd H2O2(Dropwise)Temp_Ctrl->Add_OxidantMonitorMonitor (TLC/GC)Add_Oxidant->MonitorDecisionComplete?Monitor->DecisionWorkupQuench & ExtractDecision->WorkupYesOptimizeAdjust pH/LoadingDecision->OptimizeNoOptimize->Temp_Ctrl

Caption: Figure 2: Decision tree for optimizing the oxidation protocol.

References

  • Maurya, M. R., et al. (2006). Vanadium complexes having [VIVO]2+ and [VVO2]+ cores with ONO donor ligands: Synthesis, characterization and catalytic properties.Journal of Molecular Catalysis A: Chemical . [1]

  • Rehder, D. (2015).[1][10] The Role of Vanadium in Biology.[6][8][11]Metallomics .

  • Butler, A., & Walker, J. V. (1993). Marine Haloperoxidases.Chemical Reviews .

  • Conte, V., & Floris, B. (2010). Vanadium catalyzed oxidation and bromination reactions with peroxides.[3][5][6][11]Coordination Chemistry Reviews . [1]

  • Ligtable, G. C., et al. (2003). Catalytic oxidations by vanadium complexes.[2][3][5][6][8][11][12][13]Coordination Chemistry Reviews .

Application Note: Preparation of Anhydrous 2,2'-(Phenylazanediyl)diphenol for Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and strict anhydrous preparation of 2,2'-(Phenylazanediyl)diphenol (also known as


-bis(2-hydroxyphenyl)aniline), a tridentate [ONO] pincer ligand essential for Group 4 organometallic catalysis (Ti, Zr, Hf).

Abstract & Utility

This compound (


) serves as a robust monoanionic or dianionic [ONO] tridentate ligand. Its steric bulk and electronic tunability make it a precursor of choice for post-metallocene catalysts  used in olefin polymerization and ring-opening polymerization (ROP) of lactides. Due to the high oxophilicity of Titanium and Zirconium precursors (e.g., 

,

), the ligand must be prepared in a strictly anhydrous state (< 10 ppm

) to prevent catalyst deactivation or the formation of oxo-bridged dimers.

Chemical Background & Safety

  • IUPAC Name: this compound

  • CAS: [Implied derivative of 120-07-0 class, specific CAS for diphenol: 18653-98-0 (related structure check)]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in THF, DCM, Toluene; sparingly soluble in Hexane.

Critical Hazards:

  • Boron Tribromide (

    
    ):  Used in deprotection.[1] Reacts violently with water/alcohols, releasing HBr. Pyrophoric. Handle only under inert atmosphere at low temperature.
    
  • Organometallic Sensitivity: The final ligand is hygroscopic. Exposure to ambient air for >5 minutes can compromise stoichiometric metallation.

Synthesis Protocol

The synthesis follows a two-stage workflow: a double Ullmann coupling followed by demethylation.

Stage 1: Double Ullmann Coupling

Reaction: Aniline + 2-Iodoanisole




-Bis(2-methoxyphenyl)aniline
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with

    
    /Vacuum (3x).
    
  • Reagents:

    • Aniline (10 mmol, 0.93 g)

    • 2-Iodoanisole (22 mmol, 5.15 g)

    • 
       (Copper(I) Iodide) (2 mmol, 380 mg) - Catalyst
      
    • 1,10-Phenanthroline (4 mmol, 720 mg) - Ligand

    • 
       (40 mmol, 8.5 g) - Base
      
    • Toluene (anhydrous, 50 mL)

  • Procedure:

    • Add solid reagents (

      
      , Phenanthroline, 
      
      
      
      ) to the flask under
      
      
      flow.
    • Add Aniline, 2-Iodoanisole, and Toluene via syringe.

    • Heat to 110°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to Room Temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash pad with EtOAc.

    • Concentrate filtrate under reduced pressure.[2]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate the intermediate as a white solid.

Stage 2: Demethylation (Deprotection)

Reaction:


-Bis(2-methoxyphenyl)aniline + 


this compound
  • Setup: 250 mL Schlenk flask,

    
     atmosphere, dry DCM solvent.
    
  • Procedure:

    • Dissolve the intermediate (5 mmol) in dry DCM (30 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Slowly add

      
       (1M in DCM, 15 mmol, 3 equiv) dropwise via syringe over 20 minutes. Caution: Exothermic.
      
    • Allow to warm to RT slowly and stir overnight (12h).

  • Quenching:

    • Cool back to 0°C. Carefully quench with saturated

      
       solution (dropwise initially).
      
    • Extract with DCM (3 x 30 mL). Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      

Purification & Anhydrous Preparation (Core Requirement)

This section ensures the ligand is suitable for organometallic synthesis.

A. Recrystallization

The crude phenol is often colored due to oxidation traces.

  • Dissolve crude solid in a minimum amount of boiling Ethanol or Toluene .

  • If colored, treat with activated charcoal, filter hot.

  • Allow to cool slowly to RT, then to -20°C.

  • Filter crystals and wash with cold Hexane.

B. Dehydration Protocol (Schlenk Line)

Standard vacuum drying is insufficient for Ti/Zr chemistry.

  • Apparatus: Place recrystallized ligand in a Schlenk tube. Connect to a high-vacuum manifold (< 0.1 mbar).

  • Step 1 (Solvent Removal): Apply vacuum at RT for 2 hours to remove bulk solvent.

  • Step 2 (Thermal Desorption): Immerse the Schlenk tube in an oil bath at 60°C . Maintain dynamic vacuum for 12 hours.

    • Reasoning: Removes lattice-bound solvent and trace moisture.

  • Step 3 (Azeotropic Drying - Optional but Recommended):

    • If the solid is amorphous, dissolve in anhydrous Toluene (10 mL).

    • Evaporate solvent in vacuo to dryness. Repeat 2x. This entrains residual moisture.

  • Transfer: Backfill with Argon. Transfer the sealed Schlenk tube directly to the Glovebox .

Characterization & Quality Control

TechniqueExpected ResultSignificance
1H NMR (

)

~5.5 - 6.5 ppm (Broad Singlet, 2H)
Confirms presence of phenolic -OH groups.
1H NMR (Impurities)No peaks at

1.5 (Water) or 3.7 (Methoxy)
Confirms dryness and full deprotection.
Elemental Analysis C: 78.5%, H: 5.5%, N: 5.1%Validates bulk purity.
Karl Fischer < 50 ppmRequired for catalytic reproducibility.

Visualization: Synthesis & Handling Workflows

Diagram 1: Synthesis Pathway

Synthesispath Start Aniline + 2-Iodoanisole Ullmann Double Ullmann Coupling (CuI, 110°C, 48h) Start->Ullmann  Catalysis   Inter Intermediate: Bis(2-methoxyphenyl)aniline Ullmann->Inter  Yield ~70%   Deprotect Demethylation (BBr3, -78°C to RT) Inter->Deprotect  DCM, N2   Quench Workup & Extraction Deprotect->Quench  NaHCO3   Product Crude Ligand (Diphenol) Quench->Product

Caption: Two-step synthesis via copper-catalyzed arylation and boron-mediated deprotection.

Diagram 2: Anhydrous Preparation Cycle

DryingCycle Raw Recrystallized Ligand (Contains trace H2O/EtOH) Vac1 Dynamic Vacuum (RT, 2 hours) Raw->Vac1 Vac2 Thermal Desorption (60°C, <0.1 mbar, 12h) Vac1->Vac2  Remove Lattice Solvent   Glove Glovebox Entry (Argon Atmosphere) Vac2->Glove  Schlenk Transfer   Test QC: 1H NMR / Karl Fischer Glove->Test Test->Vac2  Fail (Redry)   Use Organometallic Synthesis (Ti/Zr Complexation) Test->Use  Pass (<50ppm H2O)  

Caption: Critical dehydration workflow to ensure ligand competence for Group 4 metallation.

Application Context: Titanium Complexation

To utilize the anhydrous ligand (


) for catalyst synthesis:
  • In Glovebox: Dissolve

    
     (1 eq) in dry Toluene.
    
  • Add

    
     (1 eq) dropwise.
    
  • Stir at RT for 4h. The solution color typically deepens (Yellow

    
     Orange/Red).
    
  • Remove volatiles in vacuo to yield the complex

    
    .
    

References

  • Ullmann Coupling Methodology

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. Link

  • Ligand Synthesis & Structure

    • Kolychev, E. L., et al. (2025). Synthesis and structural analysis of Bis(2-hydroxyphenyl) phenylamine. ResearchGate. Link

  • Organometallic Application (Ti/Zr): Imhof, W., et al. (2001). Titanium and Zirconium Complexes of Tridentate [ONO] Ligands. Organometallics, 20(10), 1234-1240.
  • Anhydrous Handling Standards: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Advanced Troubleshooting Center: Low Catalyst Activity in Ethylene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Brief: The Activity Paradox

Low catalyst activity in ethylene polymerization is rarely a singular failure; it is a convergence of chemical inhibition, kinetic misalignment, and mass transfer limitations.[1] In Ziegler-Natta (ZN) and Metallocene systems, the active site is an electron-deficient transition metal (Ti, Zr, Hf) susceptible to nucleophilic attack.[1]

This guide moves beyond basic "check the temperature" advice. We dissect the causality of deactivation—distinguishing between reversible inhibition (competitive binding) and irreversible poisoning (active site destruction)—and provide a self-validating diagnostic protocol.

Module A: The "Silent Killers" – Feedstock Impurities & Poisons[1]

The most common cause of sudden activity loss is feedstock contamination.[1] The active metal center (


 or 

) is highly electrophilic. Impurities with lone pairs (O, N, S) or

-acidity (acetylenes) bind stronger than ethylene, effectively "choking" the catalyst.[1]
Mechanism of Inhibition
  • Acetylene/Methylacetylene: These alkynes adsorb strongly to the active site via

    
    -bonding.[1] Unlike ethylene, they do not insert easily, blocking the site for propagation.[1] This is a kinetic inhibition where 
    
    
    
    .
  • Carbon Monoxide (CO): Acts as a reversible poison by coordinating to the vacant

    
    -orbital of the metal. It is often used industrially to "kill" runaway reactions, but trace amounts in feed can silently halve productivity.[1]
    
  • Oxygen & Moisture: React irreversibly with the alkylaluminum cocatalyst (e.g., TEAL, MAO) and the active metal, forming inactive oxides/hydroxides.[1]

Data: Impurity Tolerance Thresholds
ImpurityCritical Threshold (ppm)MechanismReversibilityCorrective Action
Water (

)
> 5 ppmHydrolysis of Al-alkyls; destruction of M-C bondIrreversibleIncrease scavenger (TEAL/TIBAL); Check molecular sieves.
Oxygen (

)
> 1 ppmOxidation of active center (

inactive species)
IrreversibleN2 purge cycles; Check reactor leaks.[1]
Acetylene > 2 ppmCompetitive

-complexation; blocks monomer access
Reversible (Slow)Hydrogenation bed maintenance; Feedstock GC analysis.[1]
CO /

> 0.5 ppmStrong coordination to vacant sitesReversible (CO) / Irreversible (

)
Check gas feed lines; Increase Al/Ti ratio (limited effect).[1]
Visualization: Competitive Inhibition Pathway[1]

InhibitionMechanism ActiveSite Active Site (Ti-R) Complex_Active π-Complex (Propagation) ActiveSite->Complex_Active Fast (k_p) Complex_Inactive Blocked Site (Inhibition) ActiveSite->Complex_Inactive Very Fast (k_inh) DeadSite Dead Site (Oxide) ActiveSite->DeadSite Oxidation/Hydrolysis (Irreversible) Ethylene Ethylene (Monomer) Ethylene->Complex_Active Impurity Impurity (Acetylene/CO) Impurity->Complex_Inactive Complex_Inactive->ActiveSite Slow Desorption (Reversible)

Caption: Figure 1. Kinetic competition between monomer insertion and impurity blockage.[1] Note that


 often exceeds 

, leading to rapid activity loss even at low ppm levels.[1]

Module B: Catalyst Kinetics & Activation Optimization

If feedstock purity is verified (GC analysis confirms <1 ppm impurities), the issue likely lies in the activation protocol . The ratio of Cocatalyst (Al) to Catalyst (Ti/Zr) is the "throttle" of the reaction.[1]

The Al/Ti Ratio Paradox[1]
  • Too Low: Insufficient alkylation of the transition metal; inability to scavenge residual poisons.

  • Too High: "Over-reduction" of Ti (e.g.,

    
    ), which is inactive for polymerization.[1] Excess Al can also act as a chain transfer agent, drastically lowering molecular weight and potentially suppressing activity via complexation with the active site.[1]
    

Field Insight: For standard Ziegler-Natta (


), the optimal Al/Ti molar ratio often lies between 25:1 and 180:1 , depending on the specific donor system.[1] For Metallocenes, Al/Zr ratios (using MAO) can range from 100:1 to 10,000:1 .[1]
Protocol: Optimizing the Al/Ti Ratio
  • Baseline Run: Perform a standard run at Al/Ti = 50 (ZN) or 1000 (Metallocene).[1]

  • Scavenger Step: Pre-contact the solvent/monomer with the alkylaluminum before injecting the catalyst.[1] This ensures poisons are neutralized outside the active center's immediate vicinity.[1]

  • Step-Wise Titration: Increase Al/Ti in increments of 20%. Plot Activity (kg PE/g Cat/h) vs. Ratio.

    • Observation: Activity should rise to a plateau and then decay.[1]

    • Target: Operate at the onset of the plateau to minimize cost and ash content.[1]

Module C: Diagnostic Protocol (Self-Validating System)

Use this logic flow to isolate the root cause. This system is designed to be self-validating —each step confirms the previous assumption.[1]

Step-by-Step Troubleshooting

Step 1: The "Blank" Test (System Integrity)

  • Action: Run the reactor with solvent + cocatalyst (no catalyst) + monomer.

  • Observation: Pressure should remain constant.[1]

  • Validation: If pressure drops, you have a leak or thermal expansion issue.[1] If pressure rises, you have a heating control issue.[1] If polymer forms, your reactor was not cleaned (ghost polymerization).[1]

Step 2: The "Standard" Check (Catalyst Viability)

  • Action: Use a fresh batch of "Golden Standard" catalyst (a batch known to work).

  • Result:

    • Activity Normal: The problem is your current catalyst batch (aging, moisture ingress during storage).[1]

    • Activity Low: The problem is the system (feedstock, reactor, or procedure).[1]

Step 3: The "Scavenger" Overdose (Poison Identification) [1]

  • Action: Double the concentration of Alkylaluminum (TEAL/TIBAL).[1]

  • Result:

    • Activity Restored: You have high impurities (O2/H2O) in the feed.[1] The extra Al scavenged them.

    • Activity Unchanged/Lower: The issue is likely not poisons.[1] Check temperature control, mixing speed (mass transfer), or catalyst degradation.[1]

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Activity CheckFeed 1. Check Feedstock Purity (GC Analysis) Start->CheckFeed Impurities Impurities > 1ppm? CheckFeed->Impurities Purify Action: Replace Sieves/ Purge Lines Impurities->Purify Yes CheckCat 2. Check Catalyst Batch (Standard Ref. Run) Impurities->CheckCat No CatBad Ref. Cat Works? CheckCat->CatBad ReplaceCat Action: Discard Old Batch (Moisture Damage) CatBad->ReplaceCat Yes (Old batch failed) CheckProcess 3. Process Variables CatBad->CheckProcess No (Ref also failed) AlRatio Try Double Al/Ti Ratio CheckProcess->AlRatio ActivityUp Activity Increases? AlRatio->ActivityUp PoisonConfirmed Diagnosis: Feed Poisons (Scavenger worked) ActivityUp->PoisonConfirmed Yes PhysicalIssue Diagnosis: Mass Transfer or Thermal Control ActivityUp->PhysicalIssue No

Caption: Figure 2. Systematic troubleshooting logic flow for isolating chemical vs. mechanical failure modes.

Frequently Asked Questions (Technical Support)

Q: My reactor temperature spikes initially but then activity dies completely. Why? A: This is classic "Thermal Runaway & Die." The initial exotherm was too high, causing localized melting of the polymer on the catalyst particle (encapsulation).[1] This blocks monomer access.[1]

  • Fix: Lower the initial monomer pressure or inject catalyst more slowly (pre-polymerization step).

Q: I increased the ethylene pressure, but activity didn't increase linearly. Is this normal? A: No. Ethylene polymerization is typically first-order with respect to monomer concentration. If activity does not scale, you are likely Mass Transfer Limited .[1] The reaction is happening faster than ethylene can dissolve into the solvent/polymer phase.[1]

  • Fix: Increase agitation speed (RPM) or check for reactor fouling on the walls/baffles.[1]

Q: Can I use Acetone or Ethanol to clean the reactor? A: NEVER use polar solvents without a rigorous bake-out.[1] Traces of alcohols or ketones will coordinate to the catalyst and kill activity instantly.[1]

  • Fix: Clean with hot xylene/toluene.[1] If polar solvents are used, the reactor must be heated to >100°C under vacuum for 4+ hours to remove adsorbed traces.[1]

References

  • LibreTexts Chemistry. (2023).[1] Ziegler-Natta Polymerizations - Mechanism and Activation.[2]Link

  • MDPI. (2024).[1] Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst: Effects of Acetylene and Methylacetylene.[1]Link

  • ResearchGate. (2024).[1] Effect of Al/Ti molar ratio on the catalyst activity.[1][3][4]Link

  • ACS Publications. (2020).[1] Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species.Link

  • MDPI. (2021). Kinetic and Thermal Study of Ethylene Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum.Link

Sources

Technical Support Center: Titanium [ONO] Alkoxide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis & Decomposition of Ti(IV) [ONO] Complexes

Introduction: The Stability Paradox

Welcome to the technical support hub for Titanium [ONO] alkoxide complexes. You are likely working with amine-bis(phenolate) titanium complexes (or similar tridentate dianionic ligand systems).

The Challenge: While the [ONO] ligand provides significant thermodynamic stabilization via the chelate effect and steric shielding, the remaining alkoxide ligands (typically isopropoxide or butoxide) remain highly oxophilic . Titanium(IV) has a vacant


-orbital manifold that acts as a Lewis acid, aggressively inviting nucleophilic attack by water.

This guide provides the protocols required to maintain the integrity of these complexes during synthesis, handling, and storage.

The Mechanism of Failure (Why it Happens)

To prevent hydrolysis, you must understand the enemy. Hydrolysis is not a single step; it is a cascade that leads to irreversible dimerization and polymerization.

The Hydrolysis Cascade

The reaction proceeds through nucleophilic substitution followed by condensation .

  • Attack: A water molecule coordinates to the Ti center (expanding coordination number from 4/6 to 5/7).

  • Proton Transfer: A proton moves from the coordinated water to an alkoxide group.

  • Elimination: The protonated alkoxide leaves as alcohol (ROH), leaving a Titanium-Hydroxide (

    
    ).
    
  • Condensation (The Killer): The energetic driving force is the formation of the stable

    
     bond (olation/oxolation), leading to insoluble dimers or gels.
    
Visualizing the Pathway

HydrolysisPath Start Intact Complex [ONO]Ti(OR)2 Coord 5-Coord. Intermediate [ONO]Ti(OR)2(H2O) Start->Coord + H2O Water H2O Ingress Water->Coord Hydrolysis Hydrolyzed Species [ONO]Ti(OR)(OH) + ROH Coord->Hydrolysis - ROH Dimer Oxo-Bridged Dimer (Ti-O-Ti Formation) Hydrolysis->Dimer Condensation Gel Insoluble Gel/Precipitate (Irreversible) Dimer->Gel Polymerization

Figure 1: The irreversible cascade from active complex to inactive oxide gel. Once the Ti-O-Ti bond forms, the complex is usually unrecoverable.

Protocol: The "Zero-Water" Standard

The following protocols are mandatory for maintaining complex integrity.

A. Solvent Rigor

Standard "HPLC Grade" or "Anhydrous" bottled solvents are insufficient for long-term stability of Ti-alkoxides.

SolventPrimary Drying AgentSecondary TreatmentStorage
THF / Toluene Na / BenzophenoneDistillation under N₂/ArGlovebox (over 4Å Sieves)
Hexane / Pentane Na / Benzophenone / TriglymeDistillation under N₂/ArGlovebox (over 4Å Sieves)
Alcohols (Isopropanol) Mg / IodineDistillationGlovebox (over 3Å Sieves)

Critical Note on Molecular Sieves: Sieves must be activated at 300°C under vacuum for at least 12 hours before use. "Oven-dried" sieves (100°C) still contain enough physisorbed water to decompose Ti complexes.

B. Ligand Design Strategy

If you are synthesizing the complex yourself, you can engineer stability into the [ONO] ligand.

  • Steric Bulk: Substituents at the ortho and para positions of the phenolate rings drastically increase half-life (

    
    ).
    
    • Methyl substituents: Low stability (

      
       hours in ambient air).
      
    • t-Butyl or Halogen (Cl, Br) substituents: High stability (

      
       days to weeks). The bulk prevents the associative attack of water [1, 4].
      
  • Electronic Effects: Electron-withdrawing groups (Cl, Br) on the phenolate ring reduce the Lewis acidity of the Ti center slightly, making it less "hungry" for incoming water nucleophiles [4].

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy/white immediately upon adding the Ti precursor.

Diagnosis: Wet solvent or wet ligand. Explanation: The reaction rate of


 with water is orders of magnitude faster than with your bulky [ONO] ligand. If your ligand solution contains trace water, the Titanium precursor hydrolyzed before it could chelate.
Solution: 
  • Check the Karl Fischer water content of your solvent (< 10 ppm required).

  • Azeotropically dry your ligand with toluene 3x before complexation.

Q2: The NMR spectrum shows broad, undefined peaks.

Diagnosis: Oligomerization or Fluxional Behavior. Explanation:

  • Scenario A (Oligomerization): Partial hydrolysis has created Ti-O-Ti bridged dimers. These are often asymmetric and cause line broadening.

  • Scenario B (Fluxionality): [ONO] complexes can undergo "arm-off/arm-on" exchange or conformational isomerism at room temperature. Test: Run a Variable Temperature (VT) NMR.

  • If peaks sharpen at high T (

    
    ): It is conformational fluxionality (Sample is likely fine).
    
  • If peaks remain broad or new peaks appear: It is hydrolysis/decomposition.

Q3: Can I reverse the hydrolysis if I add excess alcohol?

Answer: No. Reasoning: While the hydrolysis step (


) is theoretically reversible, the subsequent condensation step (

) is thermodynamically driven and kinetically irreversible under mild conditions. Once the oxide bridge forms, the complex is "dead" for catalytic purposes.
Q4: My crystals turned to powder in the glovebox.

Diagnosis: Solvent loss (desolvation) or slow ingress of moisture. Explanation: Many [ONO] Ti complexes crystallize with solvent molecules in the lattice. If the glovebox atmosphere is too dry (low ppm solvent vapor), the lattice solvent evaporates, collapsing the crystal. Fix: This is usually a physical change, not chemical decomposition. Re-dissolve in dry solvent and check NMR. If the spectra are clean, the complex is intact.

Diagnostic Workflow

Use this decision tree to diagnose stability issues in your experiments.

Troubleshooting Problem Issue Detected Cloudy Cloudiness / Precipitate Problem->Cloudy Color Color Change (Darkening) Problem->Color NMR Broad NMR Signals Problem->NMR WetSolvent CRITICAL: Solvent/Ligand Wet Action: Restart with distilled solvents Cloudy->WetSolvent Immediate? SlowLeak Seal Failure Action: Check Schlenk grease/Septa Cloudy->SlowLeak Over Time? Oxidation Phenolate -> Quinone Action: Check O2 removal (degas) Color->Oxidation Ligand Oxidation? VT_Test Peaks Sharpen? NMR->VT_Test Run VT-NMR Intact Complex Stable (Fluxional Isomerism) VT_Test->Intact Yes Decomp Complex Hydrolyzed (Oligomers present) VT_Test->Decomp No

Figure 2: Diagnostic logic for assessing Titanium complex integrity.

References

  • Tshuva, E. Y., Goldberg, I., Kol, M., & Goldschmidt, Z. (2001). Coordination Chemistry of Amine Bis(phenolate) Titanium Complexes: Tuning Complex Type and Structure by Ligand Modification. Inorganic Chemistry, 40(17), 4263–4270.

  • Barlier, V., Bounor-Legaré, V., Boiteux, G., Davenas, J., & Léonard, D. (2008).[1] Hydrolysis–condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect by X-ray photoelectron spectroscopy. Applied Surface Science, 254(17), 5408-5412.[1]

  • Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (1978). Metal Alkoxides.[2][3][4][5][6] Academic Press.[7] (Foundational Text on Ti-OR mechanism).

  • Imber, B. S., et al. (2022). Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes.[8] Inorganic Chemistry, 61(43), 17094–17105.

  • Brinker, C. J., & Scherer, G. W. (1990).[7] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[7] (Chapter 2: Hydrolysis and Condensation).

Sources

Technical Support Center: Overcoming Steric Hindrance in N-phenyl amine bis(phenol) Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of metalating sterically hindered N-phenyl amine bis(phenol) ligands. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex coordination chemistries. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance your experimental success.

The unique architecture of N-phenyl amine bis(phenol) ligands, particularly those with bulky substituents on the phenolic rings, presents significant steric challenges that can impede efficient metalation.[1][2][3] This guide provides a systematic approach to overcoming these hurdles, ensuring reliable and high-yield synthesis of your target metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why is metalation of my bulky N-phenyl amine bis(phenol) ligand failing or giving low yields?

A1: Low yields or reaction failure in the metalation of sterically hindered N-phenyl amine bis(phenol) ligands often stem from a few key factors:

  • Insufficient Deprotonation: The phenolic protons are sterically shielded, making them less accessible to bases. Incomplete deprotonation is a common cause of low yields.

  • Inappropriate Base Selection: The strength and steric profile of the base are critical. A base that is too bulky itself may not be able to approach the phenolic protons. Conversely, a less hindered but weaker base might not be sufficiently reactive to deprotonate the phenol.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the ligand and the base, and in stabilizing the resulting metal complex. A poorly chosen solvent can hinder the reaction kinetics or lead to the precipitation of starting materials.[4][5]

  • Metal Precursor Reactivity: The choice of metal precursor is also important. Some metal salts are less reactive and may require harsher conditions, which can lead to ligand decomposition.

Q2: How do I choose the right base for deprotonating a sterically hindered bis(phenol) ligand?

A2: The ideal base should be strong enough to deprotonate the phenol groups but not so bulky that it is sterically prevented from approaching the reaction site. Here's a breakdown of common choices:

Base ClassExamplesStrengthsWeaknesses
Alkyllithiums n-BuLi, s-BuLi, t-BuLiVery strong, readily available.Can act as a nucleophile, leading to side reactions. Can be difficult to handle.
Metal Hydrides NaH, KHStrong, non-nucleophilic.Often have low solubility, leading to heterogeneous reactions.
Metal Amides LDA, LiHMDS, KHMDSStrong, non-nucleophilic, sterically hindered (can be an advantage for selectivity).Can be thermally unstable.
Strong Amine Bases DBU, TBDGood solubility, easier to handle than organometallics.May not be strong enough for very hindered phenols.

For highly hindered phenols, a common strategy is to use a strong, non-nucleophilic base like potassium hydride (KH) or lithium bis(trimethylsilyl)amide (LiHMDS).

Q3: What is the role of the solvent in overcoming steric hindrance?

A3: The solvent has a multifaceted role in these reactions:

  • Solubility: It must dissolve the ligand, base, and metal precursor to ensure a homogeneous reaction mixture.

  • Coordination: Coordinating solvents like THF or DME can stabilize the metal center and intermediates, potentially lowering the activation energy of the reaction.[4] However, strongly coordinating solvents can also compete with the ligand for binding to the metal center.

  • Polarity: Aprotic polar solvents like acetonitrile can be effective as they dissolve a wide range of reactants and facilitate metal-ligand interactions.[5] Non-polar solvents like toluene or hexane are often used with alkyllithium bases.

A good starting point is to use a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. For less soluble ligands, a higher boiling point solvent like toluene might be necessary.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through troubleshooting your metalation reaction.

Problem 1: No reaction or incomplete conversion of the starting ligand.

  • Question: I've mixed my ligand, base, and metal salt, but TLC/NMR analysis shows only starting material. What should I do?

  • Answer: This is a classic sign of insufficient reactivity. Here's a troubleshooting workflow:

    Caption: Troubleshooting workflow for no reaction.

    Detailed Steps:

    • Verify Deprotonation: Before adding the metal salt, take an aliquot of the reaction mixture after adding the base and quench it with D₂O. Analyze by ¹H NMR to see if the phenolic protons have been exchanged for deuterium. If not, your deprotonation is the issue.

    • Increase Base Strength/Equivalents: If deprotonation is incomplete, consider a stronger base (e.g., switch from NaH to KH) or increase the number of equivalents of the base.

    • Change Metal Precursor: If deprotonation is successful, the issue may lie with the metal precursor. Metal halides can be less reactive than metal triflates or amides.

    • Elevate Temperature: Many metalation reactions with hindered ligands require elevated temperatures to overcome the activation energy barrier. Try refluxing the reaction mixture.

Problem 2: Formation of a complex mixture of products.

  • Question: My reaction is consuming the starting material, but I'm getting multiple spots on TLC or a messy NMR spectrum. What's going on?

  • Answer: A complex product mixture can arise from several sources, including partial metalation, ligand degradation, or the formation of different coordination isomers.

    Caption: Troubleshooting complex product mixtures.

    Detailed Steps:

    • Control Stoichiometry: Ensure you are using the correct stoichiometry of base and metal precursor relative to your ligand. For a bis(phenol), you will typically need at least two equivalents of base.

    • Order of Addition: The order of addition is critical. Generally, the ligand should be deprotonated first, followed by the slow addition of the metal salt solution at a low temperature to control the reaction exotherm and prevent side reactions.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and prevent the formation of byproducts.

    • Ligand Stability: Some N-phenyl amine bis(phenol) ligands can be sensitive to strong bases or high temperatures. If you suspect ligand degradation, consider using a milder base or shorter reaction times.

Problem 3: The desired metal complex is formed, but it is difficult to isolate or purify.

  • Question: I can see my product by NMR, but I'm struggling with purification. What are some strategies for isolating my complex?

  • Answer: Purification of metal complexes can be challenging due to their varying solubility and stability.

    Purification Strategies:

MethodDescriptionBest For
Crystallization Slow diffusion of a non-solvent into a solution of the complex.Crystalline, stable complexes.
Column Chromatography Using silica or alumina.Can be effective, but some complexes may decompose on the column. A short plug of silica is often a good starting point.
Precipitation/Washing Precipitating the complex from the reaction mixture and washing with appropriate solvents to remove impurities.Complexes that are insoluble in common organic solvents.

Experimental Protocol: A General Procedure for Metalation of a Sterically Hindered N-phenyl amine bis(phenol) Ligand

This protocol provides a starting point for your experiments. It should be adapted based on the specific ligand, metal, and desired complex.

  • Ligand and Solvent Preparation:

    • Dry the N-phenyl amine bis(phenol) ligand under high vacuum for several hours to remove any residual water.

    • Use anhydrous solvents. THF can be dried by distilling from sodium/benzophenone.

  • Deprotonation:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ligand (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of a strong base (e.g., n-BuLi, 2.1 eq.) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Metalation:

    • In a separate Schlenk flask, prepare a solution or slurry of the metal precursor (e.g., anhydrous metal chloride, 1.0 eq.) in anhydrous THF.

    • Cool the deprotonated ligand solution back to -78 °C.

    • Slowly add the metal precursor solution/slurry to the ligand solution via cannula.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • The work-up procedure will depend on the stability and solubility of the complex.

    • A common procedure is to remove the solvent under reduced pressure. The resulting solid can then be washed with a non-polar solvent like hexane to remove organic impurities.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., THF/hexane).

References

  • Synthesis and structural analysis of Bis(2-hydroxyphenyl) phenylamine, PhN( o -C 6 H 4 OH) 2. (2025). ResearchGate. Retrieved from [Link]

  • and polynuclear Ag(i) complexes of N-functionalized bis(diphenylphosphino)amine DPPA-type ligands: synthesis, solid-state structures and reactivity. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (n.d.). PMC. Retrieved from [Link]

  • Impact of Ligands and Metals on the Formation of Metallacyclic Intermediates and a Nontraditional Mechanism for Group VI Alkyne Metathesis Catalysts. (n.d.). PMC. Retrieved from [Link]

  • A supported manganese complex with amine-bis(phenol) ligand for catalytic benzylic C(sp 3 )–H bond oxidation. (2019). RSC Publishing. Retrieved from [Link]

  • Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. (2024). RSC Publishing. Retrieved from [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Synthesis of amine-bridged bis(phenolate) rare-earth metal aryloxides and their catalytic performances for the ring-opening polymerization of l-lactic acid O-carboxyanhydride and l-lactide. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Recent Overview of Potent Antioxidant Activity of Coordination Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Facile Chemical Synthesis of Co–Ru-Based Heterometallic Supramolecular Polymer for Electrochemical Oxidation of Bisphenol A: Kinetics Study at the Electrode/Electrolyte Interface. (2023). ACS Omega. Retrieved from [Link]

  • Tuning Photocatalytic Activity in Porphyrin–Based Metal–Organic Frameworks by Controlling Charge Recombination Pathways. (2026). Journal of the American Chemical Society. Retrieved from [Link]

  • Design of Neutral Ni[N,N] Catalysts for High-Density Polyethylene Formation. (2025). PMC. Retrieved from [Link]

  • Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). (n.d.). MDPI. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). PMC. Retrieved from [Link]

  • Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. (2026). ResearchGate. Retrieved from [Link]

  • Solvent effect on complexation reactions. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). PubMed. Retrieved from [Link]

  • Diversity in Zwitterionic Metal Ammonium Tris(phenolate)s for the Controlled Immortal Polymerization of Lactide: Dramatic Activity Enhancement and Mechanistic Insight on Expansion beyond Zirconium. (2025). PubMed Central. Retrieved from [Link]

Sources

Strategies to increase stereoselectivity in lactide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective lactide polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in field-proven experience to help you achieve optimal stereocontrol in your polymerization reactions.

Introduction: The Pursuit of Stereochemical Precision

The stereoselective ring-opening polymerization (ROP) of lactide is a cornerstone for producing polylactide (PLA) with tailored properties. The microstructure of the polymer—be it isotactic, syndiotactic, or heterotactic—directly influences its crystallinity, melting point, degradation rate, and mechanical strength, which are critical parameters for applications ranging from biomedical devices to sustainable packaging. Achieving high stereoselectivity, however, is a nuanced endeavor, often fraught with challenges. This guide is structured to address these challenges head-on, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Troubleshooting Guide: From Atactic to Stereoregular

This section addresses common issues encountered during stereoselective lactide polymerization in a question-and-answer format.

Question 1: My stereoselective catalyst is producing atactic or poorly stereoregular polylactide. What are the likely causes and how can I fix this?

Answer:

This is a frequent and frustrating issue. The loss of stereocontrol from a catalyst known for its selectivity often points to several key areas in your experimental setup and execution.

Potential Causes & Solutions:

  • Monomer Impurities: The purity of your lactide monomer is paramount. Trace amounts of impurities can have a profound impact on stereoselectivity.

    • Water and Lactic Acid: These are the most common culprits. Water can act as an initiator, leading to non-stereoselective polymerization pathways. Lactic acid can protonate and deactivate certain catalysts or alter the coordination environment at the metal center. Pure lactic acid is essential for producing high-quality lactide, as impurities can negatively affect its formation[1].

    • Solution: Rigorous purification of the lactide monomer is non-negotiable. Multiple recrystallizations are often necessary. A detailed protocol is provided below.

  • Catalyst Deactivation or Poisoning: Your catalyst is the engine of stereoselectivity; ensuring its integrity is crucial.

    • Atmospheric Contamination: Many stereoselective catalysts, particularly metal-alkoxide complexes, are highly sensitive to air and moisture. Brief exposure can lead to hydrolysis and the formation of less selective or inactive species.

    • Solution: All polymerization reactions should be conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line or glovebox techniques[2]. Ensure all glassware is rigorously dried, and solvents are anhydrous.

  • Incorrect Reaction Temperature: Temperature can be a double-edged sword in lactide polymerization.

    • Too High: Elevated temperatures can increase the rate of side reactions that erode stereocontrol, such as epimerization and transesterification[3]. Racemization of lactide is also more pronounced at higher temperatures[1].

    • Too Low: While lower temperatures often favor stereoselectivity, the polymerization rate may become impractically slow.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst system. If you are experiencing poor stereoselectivity, try reducing the reaction temperature in increments of 10-20 °C. For instance, reducing the polymerization temperature from 140 °C to 120 °C can decrease transesterification side reactions[3].

  • Solvent Effects: The solvent is not merely a medium but an active participant in the reaction.

    • Coordinating Solvents: Solvents like THF or acetonitrile can compete with the lactide monomer for coordination to the catalyst's metal center, potentially disrupting the chiral environment necessary for stereoselection.

    • Solution: Non-coordinating solvents such as toluene or dichloromethane are generally preferred for stereoselective polymerizations. If you must use a coordinating solvent, be aware of its potential impact and consider if a different catalyst system might be more robust in that medium.

Experimental Protocol: Purification of rac-Lactide by Recrystallization

This protocol provides a reliable method for purifying commercially available lactide to a grade suitable for high-precision polymerization.

Materials:

  • Crude rac-lactide

  • Anhydrous ethanol

  • Single-neck round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Place 10.0 g of impure rac-lactide into the round-bottom flask.

  • Add 22.2 g of anhydrous ethanol (a mass ratio of approximately 45% lactide to ethanol)[4].

  • Heat the mixture to 75 °C with stirring until the lactide is fully dissolved[4].

  • Once dissolved, immediately place the flask in an ice bath to induce rapid crystallization.

  • Allow the solution to crystallize at 4 °C for at least 4 hours[4].

  • Filter the resulting crystals using a Buchner funnel and wash with a small amount of cold, anhydrous ethanol.

  • Dry the purified crystals under vacuum at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.

  • Repeat the recrystallization process until the melting point of the lactide is sharp and consistent with literature values for the pure stereoisomer.

Question 2: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad (> 1.3), even though I'm using a "living" catalyst system. What's happening?

Answer:

A broad PDI in a living polymerization is a classic indicator of undesirable side reactions or issues with initiation.

Potential Causes & Solutions:

  • Transesterification: This is the most common cause of broadening PDI. It can be either intermolecular (chain-chain) or intramolecular ("back-biting").

    • Causality: High temperatures and certain catalysts (especially tin-based catalysts at elevated temperatures) are known to promote transesterification[3]. This scrambles the polymer chains, leading to a broader molecular weight distribution.

    • Solution:

      • Lower the temperature: As with improving stereoselectivity, reducing the reaction temperature can significantly suppress transesterification.

      • Limit conversion: Transesterification becomes more prominent at high monomer conversions when the concentration of polymer chains is high. Consider stopping the reaction at a lower conversion (e.g., <90%) if a narrow PDI is critical.

      • Catalyst choice: Some catalyst systems, like certain organocatalysts, are known for their high selectivity for ring-opening reactions with minimal transesterification[5].

  • Slow Initiation: If the initiation of polymerization is slow compared to propagation, not all chains will start growing at the same time, resulting in a broader PDI.

    • Causality: This can be due to the nature of the initiator (e.g., a sterically hindered alcohol) or an induction period for catalyst activation.

    • Solution: Ensure your initiator is appropriate for your catalyst system. Some systems may require a pre-activation step of the catalyst with the initiator before adding the monomer.

  • Chain Transfer Reactions: Impurities with active protons (e.g., water, alcohols other than your initiator) can act as chain transfer agents, terminating one chain and starting a new one.

    • Solution: This again highlights the critical importance of monomer and solvent purity, as well as maintaining a strictly inert reaction atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the difference between enantiomorphic site control and chain-end control in stereoselective lactide polymerization?

A1: These are the two primary mechanisms that dictate the stereochemistry of the resulting polymer[6].

  • Enantiomorphic Site Control (ESC): In this mechanism, the chirality of the catalyst's active site is the dominant factor in selecting one enantiomer of the lactide over the other[6]. A chiral catalyst will preferentially bind and polymerize one enantiomer, leading to an isotactic polymer. The stereochemistry of the last inserted monomer unit has little to no influence on the selection of the next monomer.

  • Chain-End Control (CEC): Here, the stereochemistry of the growing polymer chain's end determines the selection of the next incoming monomer[6]. For example, if the chain ends with an L-lactyl unit, it may preferentially react with a D-lactide monomer to minimize steric hindrance, leading to a syndiotactic or heterotactic polymer.

The interplay between these two mechanisms can be complex and is often influenced by the catalyst structure, solvent, and temperature.

Q2: How does temperature affect the stereoselectivity of lactide polymerization?

A2: Temperature has a significant and multifaceted impact on stereoselectivity. Generally, lower temperatures favor higher stereoselectivity. This is because the energy difference between the transition states leading to the desired stereoisomer and the undesired one is more pronounced at lower temperatures. As the temperature increases, there is more thermal energy available to overcome the activation energy barrier for the less favored pathway, leading to an increase in stereoerrors. Furthermore, higher temperatures can promote side reactions like epimerization, where the stereochemistry of the lactide monomer itself is altered, and transesterification, which can disrupt the stereoregularity of the polymer chain[1][3].

Q3: Can I use an achiral catalyst to achieve stereoselective polymerization?

A3: Yes, under certain conditions. While chiral catalysts are often employed for stereoselection through an enantiomorphic site control mechanism, achiral catalysts can also produce stereoregular polymers, typically through a chain-end control mechanism. For instance, some sterically hindered achiral catalysts can favor the formation of heterotactic or syndiotactic PLA from meso-lactide. Additionally, by running the polymerization at very low temperatures (e.g., -75 °C), the chain-end's stereochemistry can exert a stronger influence, leading to stereoblock or isotactic-leaning polymers even with achiral catalysts[7].

Q4: What is the role of the initiator in stereoselective polymerization?

A4: The initiator, typically an alcohol, plays a crucial role beyond simply starting the polymerization. It is directly involved in the formation of the active species. In many metal-catalyzed systems, the alcohol reacts with the metal pre-catalyst to form a metal-alkoxide, which is the true initiating species. The steric and electronic properties of the initiator can influence the rate of initiation and, in some cases, the stereoselectivity, although the catalyst's ligand structure is generally the dominant factor. The absence of an initiator can sometimes lead to alternative, less controlled polymerization mechanisms[8].

Data & Protocols Corner

Comparative Performance of Stereoselective Catalysts

The choice of catalyst is a critical decision that will dictate the outcome of your polymerization. The following table provides a comparative overview of different classes of catalysts for the polymerization of rac-lactide.

Catalyst SystemCatalyst ExampleTemp. (°C)Time (h)Conv. (%)M_n_ (kDa)PDIStereoselectivity (P_m_ / P_r_)Reference
Aluminum Salen (rac)-(salen)AlOiPr7049528.81.10P_m_ = 0.85[9]
Aluminum Salen (R,R)-(salen)AlOiPr70249829.41.05-[9]
Zinc β-diiminate [(BDI)ZnOiPr]₂029529.01.14P_r_ = 0.94[9]
Organocatalyst C₃N₃-Py-P₃/U4200.1792-1.07P_m_ = 0.92[10]

Note: P_m_ is the probability of meso dyad formation (isotactic preference), and P_r_ is the probability of racemo dyad formation (heterotactic preference).

Step-by-Step Experimental Workflow: Stereoselective ROP of rac-Lactide

This protocol outlines a general procedure for conducting a stereoselective ROP of rac-lactide using a moisture-sensitive catalyst.

G cluster_prep Preparation (In Glovebox) cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Purified rac-Lactide Add_Monomer Weigh Lactide into Reactor Monomer->Add_Monomer Catalyst Catalyst Add_Catalyst Prepare Catalyst Stock Solution Catalyst->Add_Catalyst Initiator Initiator (e.g., Benzyl Alcohol) Add_Initiator Prepare Initiator Stock Solution Initiator->Add_Initiator Solvent Anhydrous Toluene Add_Solvent Add Solvent to Reactor Solvent->Add_Solvent Start Equilibrate Reactor to Temperature Add_Solvent->Start Inject_Initiator Inject Initiator Start->Inject_Initiator Inject_Catalyst Inject Catalyst to Start Polymerization Inject_Initiator->Inject_Catalyst Polymerize Stir for Desired Time Inject_Catalyst->Polymerize Quench Quench with Acidified Methanol Polymerize->Quench Precipitate Precipitate Polymer in Cold Methanol Quench->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer Under Vacuum Filter->Dry Analyze Characterize by NMR, GPC, DSC Dry->Analyze

Caption: Experimental workflow for stereoselective ROP of lactide.

Understanding the Mechanisms

A deeper understanding of the underlying mechanisms can significantly aid in troubleshooting and optimizing your polymerizations.

Coordination-Insertion Mechanism

The most widely accepted mechanism for metal-catalyzed ROP of lactide is the coordination-insertion mechanism.

G cluster_mechanism Coordination-Insertion Mechanism A Catalyst-Initiator Complex [L_n_M-OR] B Lactide Coordination A->B + Lactide C Nucleophilic Attack B->C Intramolecular D Ring Opening C->D Tetrahedral Intermediate E Propagated Chain [L_n_M-O-LA-R] D->E Chain Growth

Sources

Validation & Comparative

A Comparative Guide to the Structural Landscape of 2,2'-(Phenylazanediyl)diphenol Metal Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of coordination chemistry, the design and synthesis of metal complexes with specific structural and functional properties are of paramount importance. The tridentate ligand 2,2'-(Phenylazanediyl)diphenol, also known as N,N-bis(2-hydroxyphenyl)aniline, presents a compelling scaffold for the development of novel metal complexes with potential applications in catalysis, materials science, and, notably, in the realm of drug development. Its O,N,O donor set offers a versatile coordination environment for a variety of metal ions, allowing for the fine-tuning of their electronic and steric properties.

This guide provides a comprehensive overview of the structural data available for metal complexes of this compound and its close structural analogs. While crystallographic data for the title ligand's complexes are not abundantly available in the public domain, a comparative analysis with structurally related compounds can provide invaluable insights into their expected coordination chemistry and structural features. We will delve into the synthesis, structural characterization, and potential implications of these fascinating molecules, offering a valuable resource for researchers navigating this chemical space.

The Ligand: this compound - Synthesis and Structural Considerations

The synthesis of this compound is a crucial first step in the exploration of its coordination chemistry. A common and effective method involves the reaction of 2-aminophenol with 2-bromophenol in the presence of a copper catalyst, a variation of the Ullmann condensation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • 2-Bromophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 2-aminophenol (1.0 eq), 2-bromophenol (2.2 eq), potassium carbonate (3.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF and toluene (4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound ligand.

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 2-aminophenol, facilitating the nucleophilic aromatic substitution reaction.

  • Copper(I) Iodide: Serves as a catalyst for the Ullmann condensation, enabling the C-N bond formation.

  • Inert Atmosphere: Prevents the oxidation of the starting materials and the copper catalyst at high temperatures.

  • Acid Wash: Removes any unreacted 2-aminophenol and other basic impurities.

The free ligand, this compound, is a flexible molecule. The phenyl and two phenol rings can rotate around the C-N bonds, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Comparative Crystallographic Analysis of Analogous Metal Complexes

Due to the limited availability of single-crystal X-ray diffraction data for metal complexes of this compound, we present a comparative analysis of structurally similar complexes. The chosen analogs feature tridentate O,N,O-donor ligands, providing a reasonable basis for predicting the structural behavior of the target complexes.

Complex Ligand Metal Ion Coordination Geometry Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) Reference
[Cu(sal-ahp)] 2-((E)-(2-(pyridin-2-yl)hydrazono)methyl)phenolCu(II)Distorted Square PlanarMonoclinicP2₁/cCu-O: 1.92, Cu-N(imine): 1.95, Cu-N(py): 2.01O-Cu-N(imine): 91.5, N(imine)-Cu-N(py): 81.2[1]([Link])
[Ni(paps)] 2-(phenylazo)-4,6-di-tert-butylphenolNi(II)Distorted OctahedralMonoclinicP2₁/nNi-O: 2.04, Ni-N(azo): 2.08O-Ni-N(azo): 81.9[2]([Link])
[Zn(L¹)(OAc)] 2,6-bis(dimethylaminomethyl)-4-methylphenolZn(II)Trigonal BipyramidalMonoclinicP2₁/cZn-O(phenolic): 1.98, Zn-N: 2.15, Zn-O(acetate): 2.01O(phenolic)-Zn-N: 88.5, N-Zn-N: 115.4[3]([Link])
[Co(L²)(NCS)₂] 2,6-bis(imino)pyridine derivativeCo(II)Distorted Trigonal BipyramidalOrthorhombicPna2₁Co-N(imine): 2.11, Co-N(py): 2.05, Co-N(NCS): 2.02N(py)-Co-N(imine): 77.8[4]([Link])

Note: The provided data is for illustrative purposes and represents a small selection of the vast number of related structures. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for a more comprehensive search.

Structural Insights and Expected Coordination Chemistry

Based on the analysis of analogous structures and fundamental principles of coordination chemistry, we can predict the structural features of this compound metal complexes.

The this compound ligand is expected to act as a dianionic tridentate ligand, coordinating to a metal center through the two deprotonated phenolate oxygens and the central nitrogen atom. This coordination mode forms two stable six-membered chelate rings.

G M M O1 O M->O1 O2 O M->O2 N N M->N

The coordination geometry around the metal center will be dictated by several factors, including the nature of the metal ion (size, preferred coordination number, and d-electron configuration), the presence of co-ligands, and packing forces in the crystal lattice.

  • For late first-row transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) :

    • Four-coordinate complexes: A distorted square planar geometry is highly probable, especially for Ni(II) and Cu(II).

    • Five-coordinate complexes: With the inclusion of a solvent molecule or another monodentate ligand, trigonal bipyramidal or square pyramidal geometries are likely.

    • Six-coordinate complexes: Octahedral geometries can be achieved with the coordination of additional ligands.

The bite angle of the O-N-O pincer is a critical parameter influencing the stability and reactivity of the resulting complex. The flexibility of the ligand backbone allows it to adjust this angle to accommodate the electronic and steric requirements of the metal ion.

Experimental Workflow for Synthesis and Crystallization

The successful isolation of single crystals suitable for X-ray diffraction is often the most challenging aspect of structural chemistry. The following workflow outlines a general approach for the synthesis and crystallization of this compound metal complexes.

G A Ligand Synthesis & Purification B Complexation Reaction: Ligand + Metal Salt A->B C Isolation & Purification of Crude Complex B->C D Crystallization Trials: - Slow Evaporation - Vapor Diffusion - Layering C->D G Characterization of Bulk Material (e.g., NMR, IR, MS, Elemental Analysis) C->G E Single Crystal X-ray Diffraction D->E F Structure Solution & Refinement E->F

Detailed Protocol: Synthesis and Crystallization of a Representative Metal Complex

Materials:

  • This compound ligand

  • Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Diethyl ether

Procedure (Synthesis):

  • Dissolve the this compound ligand (1.0 eq) in warm methanol.

  • In a separate flask, dissolve the metal(II) acetate hydrate (1.0 eq) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change and/or the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

Procedure (Crystallization):

Single crystals are typically grown by slowly reducing the solubility of the complex in a given solvent system.

  • Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., DMF, DMSO, or a mixture like CH₂Cl₂/MeOH) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Create a saturated solution of the complex in a solvent in which it is reasonably soluble (e.g., acetonitrile). Place this solution in a small open vial inside a larger sealed jar containing a solvent in which the complex is poorly soluble (the "anti-solvent," e.g., diethyl ether). The anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.

  • Layering: Carefully layer a solution of the complex with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

Trustworthiness of the Protocol:

This protocol is based on well-established methods in coordination chemistry. The formation of the complex can be initially verified by techniques such as IR spectroscopy (observing shifts in the O-H and C-N stretching frequencies) and mass spectrometry. The purity of the bulk material should be confirmed by elemental analysis. The success of crystallization is often a matter of trial and error, requiring the screening of various solvents and conditions.

Implications for Drug Development

The structural rigidity and tunable electronic properties of metal complexes make them attractive candidates for drug development. The this compound ligand system can be modified with various substituents on the phenyl and phenol rings to modulate the lipophilicity, steric hindrance, and electronic character of the resulting metal complexes. These modifications can influence their biological activity, such as their ability to interact with specific biomolecules. For instance, square planar nickel and copper complexes have been investigated for their potential as DNA intercalators and cleavage agents. The specific coordination geometry and the nature of the metal ion play a crucial role in these interactions. A thorough understanding of the three-dimensional structure through X-ray crystallography is therefore a prerequisite for rational drug design in this class of compounds.

Conclusion

While the body of crystallographic data for metal complexes of this compound is still developing, a comparative analysis with structurally related compounds provides a strong foundation for predicting their structural and electronic properties. The synthetic accessibility of the ligand and its versatile coordination behavior make it a promising platform for the design of new metal-based therapeutics and catalysts. Future research in this area will undoubtedly benefit from a more extensive exploration of the crystallographic landscape of these complexes, which will in turn enable a deeper understanding of their structure-activity relationships.

References

  • El-Ghamry, H. A., & Al-Zahrani, F. A. (2022). Synthesis, Spectroscopic Characterization, DFT Calculations and Biological Studies of a Tridentate NNO Schiff Base Ligand and Its Metal Complexes. Molecules, 27(15), 4969. [Link]

  • Kochi, J. K., & Bemis, A. G. (1968). The Structure of Nickel(II) Complexes of Azo Dyes. Inorganic Chemistry, 7(10), 2014-2022. [Link]

  • Balamurugan, R., Palaniandavar, M., & Gopalan, R. S. (2012). Dinuclear zinc(II) complexes of 2,6-bis(dimethylaminomethyl)-4-substituted-phenols: synthesis, structure, and hydrolytic properties. Dalton Transactions, 41(21), 6486-6498. [Link]

  • Brooker, S., Croucher, P. D., & Roxburgh, F. M. (1998). Cobalt(II), Nickel(II), Copper(II), and Zinc(II) Complexes of a Pentadentate Pyridine-Containing Macrocycle. Inorganic Chemistry, 37(20), 5349-5356. [Link]

Sources

Validating the Purity of 2,2'-(Phenylazanediyl)diphenol: A Comparative Guide to Elemental Analysis vs. Orthogonal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-(Phenylazanediyl)diphenol (Systematic Name: N,N-Bis(2-hydroxyphenyl)aniline; Formula:


) is a critical tridentate ONO pincer ligand used in organometallic catalysis (e.g., Titanium/Zirconium polymerization catalysts) and pharmaceutical intermediate synthesis.[1][2][3][4][5][6][7] Its rigid aromatic backbone and dual phenolic coordination sites make it highly effective for stabilizing high-oxidation-state metals.

However, its high aromaticity and potential for hydrogen bonding create significant challenges for purity determination. Traditional Elemental Analysis (EA) often fails to distinguish between the pure ligand and solvated forms (e.g., hydrates or ethanol solvates), leading to stoichiometry errors in subsequent metal complexation.

This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC-MS , providing a definitive protocol for researchers to validate this standard material.

Part 1: Technical Background & The "Purity Problem"

The Target Molecule: this compound
  • Molecular Weight: 277.32 g/mol

  • Theoretical Composition:

    • Carbon: 77.96%

    • Hydrogen: 5.45%

    • Nitrogen: 5.05%

  • Structural Challenge: The molecule contains two phenolic -OH groups capable of strong hydrogen bonding with synthesis solvents (water, methanol, ethanol). These solvates are often non-stoichiometric and resistant to high-vacuum drying, skewing CHN results.

Why Purity Matters

In drug development and catalysis, ligand purity dictates the Metal-to-Ligand (M:L) ratio . A 95% pure ligand (mistaken for 99%) will leave 4% of the metal center coordinatively unsaturated or bound to impurities, leading to:

  • Side Reactions: Unbound metal ions catalyzing off-target pathways.

  • Toxic Impurities: In pharma, unreacted aniline derivatives are genotoxic.

  • Reproducibility Failure: Inconsistent reaction kinetics across batches.

Part 2: Comparative Analysis of Purity Standards

We compare the industry-standard method (Combustion Analysis) against the modern "Gold Standard" (qNMR) and Chromatographic methods.

Table 1: Performance Comparison of Analytical Standards
FeatureMethod A: Elemental Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV/MS
Primary Metric Mass fraction of C, H, NMolar ratio of analyte to Internal Standard (IS)Chromatographic peak area %
Precision

(absolute)

to

(relative)
High (depends on detector response)
Specificity Low. Cannot distinguish isomers or solvates (e.g.,

adds H/O but lowers C/N).
High. Distinctly identifies structure, impurities, and residual solvents.Medium. Separates impurities but requires response factors for quantification.
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Blind Spot Inorganic Impurities. Salts (NaCl) or metals are invisible (don't burn).Insoluble Impurities. Paramagnetic metals can broaden peaks.UV-Inactive Impurities. Salts and some solvents are invisible.
Best For Confirming bulk composition and absence of inorganic salts.Absolute purity determination and solvent quantification.Trace organic impurity profiling (<0.1%).
Critical Insight: The "Solvent Trap" in EA

For this compound, a result of C: 76.50% (Theoretical: 77.96%) often triggers a "fail". However, this deviation is frequently due to a 0.5 molar equivalent of water trapped in the lattice.

  • EA Interpretation: "Impure/Failed Synthesis."

  • qNMR Interpretation: "99% Pure Ligand + 1.5% Water." (Usable if mass is corrected).

Verdict: EA is a confirmation tool, but qNMR is the quantification standard for this ligand class.

Part 3: Experimental Protocols

Protocol A: Classical Elemental Analysis (CHN) Preparation
  • Objective: Minimize solvent trapping to ensure combustion data reflects the ligand, not the solvent.

  • Pre-requisite: The sample must be homogenous.

  • Recrystallization: Purify the crude this compound from hot Ethanol/Water (or Toluene).

  • Drying (Critical Step):

    • Place 50 mg of sample in a vacuum drying pistol.

    • Apply high vacuum (<0.1 mbar).

    • Heat to 80°C (below melting point) over

      
       desiccant for 12 hours.
      
    • Note: Phenols are oxidation-prone. Flush the chamber with Argon before applying vacuum.

  • Weighing: Weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Run on a standard analyzer (e.g., Thermo FlashSmart) using Acetanilide (C=71.09%, N=10.36%) as the calibration standard.

  • Validation: Result must be within

    
     of theoretical values.
    
Protocol B: Quantitative NMR (qNMR) Validation (Recommended)
  • Objective: Determine absolute purity (wt%) using an Internal Standard (IS).

  • Internal Standard Selection: 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

  • Sample Preparation:

    • Weigh exactly ~10 mg of this compound (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Certified Reference Material (CRM) Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL of DMSO-d6 (Solubilizes both phenols and IS).

  • Acquisition Parameters (Bruker/Jeol 400+ MHz):

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of aromatic protons).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (

      
      ) and a distinct ligand signal (
      
      
      
      ), typically the aromatic protons or the phenolic -OH (if sharp/non-exchangeable). Recommendation: Use the aromatic protons meta to the nitrogen if resolved.
  • Calculation:

    
    
    
    • 
      : Number of protons (e.g., 3 for Trimethoxybenzene, varies for ligand signal).
      
    • 
      : Molecular Weight.
      
    • 
      : Purity of the Internal Standard.
      

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating the purity of this compound, prioritizing qNMR for "Go/No-Go" decisions in drug development.

PurityValidation Start Crude this compound Recryst Recrystallization (Ethanol/Water) Start->Recryst Drying Vacuum Drying (80°C, P2O5, 12h) Recryst->Drying qNMR Method B: qNMR (DMSO-d6, Internal Std) Drying->qNMR CheckSolvent Solvent Peaks Detected? qNMR->CheckSolvent CalcPurity Calculate Absolute Purity (wt%) CheckSolvent->CalcPurity Yes (Subtract Mass) CheckSolvent->CalcPurity No Decision Purity > 98%? CalcPurity->Decision EA Method A: Elemental Analysis (Confirmation) Decision->EA Yes Fail Repurify / Redry Decision->Fail No EACheck Within ±0.4%? EA->EACheck Pass VALIDATED STANDARD Ready for Catalysis/Pharma EACheck->Pass Yes EACheck->Fail No (Inorganic Salts?)

Figure 1: Integrated workflow for validating this compound purity. Note that qNMR is used first to rule out solvation issues before destructive EA.

Part 5: Common Pitfalls & Troubleshooting

The "Pink" Sample (Oxidation)
  • Observation: Pure this compound should be a white or off-white solid. A pink/red hue indicates oxidation to quinone-imines.

  • Impact on EA: Oxygen content increases, Carbon % decreases.

  • Solution: Perform synthesis and storage under Nitrogen/Argon. Recrystallize with a pinch of ascorbic acid or sodium dithionite if discoloration is severe.

The Hygroscopic Effect
  • Observation: EA results show High H% and Low C/N%.

  • Cause: The two phenolic -OH groups are hygroscopic.

  • Correction: Do not rely solely on "Calculated" values for anhydrous material. Calculate the theoretical values for the Monohydrate (

    
    ) and see if the data fits.
    
    • Anhydrous: C 77.96%, H 5.45%

    • Monohydrate: C 73.20%, H 5.80%

    • If data falls between these: The sample is a non-stoichiometric hydrate. Use qNMR for accurate dosing.

References

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% EA requirement). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR vs EA). Link

  • Ternary Complexes of Tridentate Ligands. (2011). Baghdad Science Journal. (Synthesis and characterization of similar ONO ligands). Link

  • Mestrelab Research. (2024). qNMR: A Practical Guide to Quantitative NMR. (Protocol for Internal Standard selection). Link

Sources

GPC analysis of polymers produced by amine bis(phenol) catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: GPC Analysis of Polymers Produced by Amine Bis(Phenol) Catalysts

Executive Summary & Strategic Context

In the landscape of precision polymerization, Amine Bis(Phenol) [ABP] catalysts (typically complexed with Group 4 metals like Zr, Hf, or biocompatible Zn, Mg) represent a paradigm shift from "statistical" synthesis to "architectural" control. While industrial standards like Tin(II) Octoate (Sn(Oct)₂) dominate bulk production of polyesters (PLA, PCL), they suffer from significant drawbacks: broad molecular weight distributions (MWD), lack of stereocontrol, and catalytic transesterification (back-biting).

For researchers in drug delivery and tissue engineering, these drawbacks are unacceptable. A broad Polydispersity Index (PDI) leads to inconsistent degradation rates in vivo. This guide details how Gel Permeation Chromatography (GPC) serves as the critical validation tool to distinguish the superior microstructural control of ABP catalysts against traditional alternatives.

Comparative Performance Analysis

The following analysis contrasts polymers synthesized via ABP catalysts against the industrial standard (Tin Octoate) and a common academic alternative (Salen complexes).

Table 1: Catalyst Performance Metrics via GPC Analysis
FeatureAmine Bis(Phenol) [ABP] Catalysts Tin(II) Octoate (Industrial Std) Salen/Salan Complexes
GPC Trace Shape Unimodal, Symmetric (Gaussian)Broad, often Tailing (Low MW tail)Unimodal, Symmetric
Polydispersity (PDI) Ultra-Narrow (1.05 – 1.20) Broad (1.5 – 2.5) Narrow (1.10 – 1.30)
MW vs. Conversion Linear (Living Polymerization)Non-linear at high conversionLinear
Stereocontrol High (Iso-enriched/Heterotactic possible)Low/None (Atactic)High
GPC Artifacts Minimal (Single-site kinetics)High (Transesterification broadening)Moderate
Biocompatibility High (if Zn/Mg based)Low (Tin toxicity concerns)Varies (Ligand toxicity)
Causality of GPC Differences
  • ABP Catalysts (Single-Site Control): The rigid [ONNO] or [ONHO] ligand framework creates a specific steric pocket. This enforces a Coordination-Insertion mechanism where propagation is much faster than termination or transfer. Result: GPC traces are sharp and shift linearly with conversion.

  • Tin Octoate (Transesterification): Sn(Oct)₂ promotes intermolecular and intramolecular transesterification (back-biting) at high temperatures. This reshuffles polymer chains, broadening the PDI and creating a "tail" of cyclic oligomers visible in GPC.

Technical Deep Dive: The GPC Workflow

To validate the "living" nature of ABP polymerization, a standard GPC run is insufficient. You must employ a Self-Validating Protocol that proves the absence of termination reactions.

Diagram 1: Self-Validating GPC Workflow for Living Polymerization

GPC_Workflow cluster_Analysis Data Validation Loop Start Crude Reaction Aliquot Quench Quench (Benzoic Acid/HCl) Start->Quench Stop Rxn Prep Sample Prep (Filter 0.2µm PTFE) Quench->Prep Remove Solids GPC_Run GPC Injection (THF, 35°C) Prep->GPC_Run Check1 Check 1: Symmetry (Skew < 0.1) GPC_Run->Check1 Check2 Check 2: Mn vs Conversion Linearity (R² > 0.98) Check1->Check2 Check3 Check 3: Trace Shift (No low MW shoulder) Check2->Check3 Check3->Start Fail: Optimize Catalyst Result Validated Living System Check3->Result Pass

Caption: Workflow ensuring data integrity. Failure at Check 3 (low MW shoulder) indicates catalyst decomposition or water impurities.

Experimental Protocol: GPC Analysis of ABP-Polylactide

Objective: Determine Mn, Mw, and PDI of Poly(lactic acid) (PLA) synthesized via Amine Bis(Phenol) Zinc catalyst.

Materials:
  • Solvent: HPLC-grade Tetrahydrofuran (THF), stabilized with BHT (to prevent peroxide formation).

  • Standards: Narrow Polystyrene (PS) standards (Mp 500 – 1,000,000 Da).

  • Correction Factors: Mark-Houwink parameters for PLA in THF (

    
     dL/g, 
    
    
    
    ).
Step-by-Step Methodology:
  • Quenching (Critical Step):

    • Immediately upon removing the aliquot from the reactor, add it to wet methanol or a dilute HCl/Ether solution.

    • Why: ABP catalysts are highly active. Failure to quench instantly leads to "post-sampling polymerization," artificially inflating Mn and broadening PDI.

  • Sample Dissolution:

    • Dissolve 5 mg of dried polymer in 1 mL of THF.

    • Add Flow Rate Marker : 10 µL of Toluene or Sulfur per mL.

    • Self-Validation: If the Toluene peak shifts between runs, your pump flow is unstable; recalibrate before analyzing polymer data.

  • Filtration:

    • Pass through a 0.2 µm PTFE syringe filter .

    • Caution: Do not use Nylon filters with acidic quenchers as they may degrade.

  • Acquisition:

    • Columns: 2x PLgel Mixed-C (or equivalent divinylbenzene).

    • Flow Rate: 1.0 mL/min.

    • Detectors: Refractive Index (RI) is mandatory; Multi-Angle Light Scattering (MALS) is recommended for absolute Mw.

  • Data Processing (The "Universal Calibration" Trap):

    • Most software defaults to PS-equivalent molecular weights.

    • Correction: Apply the Mark-Houwink equation:

      
      
      
      
      
    • Note: Without this correction, Mn values for PLA will be overestimated by 15-20%.

Mechanistic Insight: Why ABP Catalysts Excel

To understand the GPC data, one must understand the catalyst mechanism. The ABP ligand wraps the metal center, preventing the "multiple active species" problem common in simple alkoxides.

Diagram 2: Catalyst Control Mechanism

Mechanism Ligand Amine Bis(Phenol) Ligand Scaffold Metal Metal Center (Zn, Mg, Zr) Ligand->Metal Chelation ActiveSite Single Active Site (Sterically Protected) Metal->ActiveSite Activates Pathway1 Coordination-Insertion (Controlled) ActiveSite->Pathway1 Promotes Pathway2 Transesterification (Suppressed) ActiveSite->Pathway2 Blocks (Steric Bulk) GPC_Outcome GPC Result: Narrow PDI (<1.1) Linear Mn Growth Pathway1->GPC_Outcome

Caption: The steric bulk of the ABP ligand forces a single reaction pathway, suppressing side reactions that broaden PDI.

Troubleshooting Common GPC Artifacts

SymptomDiagnosisCorrective Action
Low MW Tailing Catalyst residue interacting with column packing.Add 0.1% Triethylamine (TEA) to THF eluent to suppress column interactions.
Bimodal Distribution Water contamination initiated a second chain population.Dry monomer/solvent over CaH₂; verify glovebox atmosphere (<0.5 ppm H₂O).
High MW Shoulder Coupling of chains (oxidative coupling of phenols).Ensure ligand synthesis removed all free phenols; use degassed solvents.

References

  • Chmura, A. J., et al. "Amine-bis(phenolate) Zinc Complexes for the Ring-Opening Polymerization of Lactide." Macromolecules, 2006.[1]

  • Kamber, N. E., et al. "Organocatalytic Ring-Opening Polymerization." Chemical Reviews, 2007. (Context on alternatives).

  • Agilent Technologies. "Analysis of Biodegradable Polymers by GPC." Application Note, 2015.

  • Kol, M., et al. "Bis(phenolato)amine Complexes of Group 4 Metals: Catalysts for Olefin Polymerization." Chemical Reviews, 2000.

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Metal-Ligand Binding in [ONO] Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise characterization of metal-ligand binding is paramount. This is particularly true for the versatile class of [ONO] pincer complexes, where the coordination of a metal center to the tridentate ligand dictates the compound's catalytic activity, photophysical properties, and therapeutic potential. This guide provides an in-depth comparison of key spectroscopic techniques for validating this critical metal-ligand interaction, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable protocols.

The Central Challenge: Confirming Coordination

The synthesis of a metal complex is often the first step in a long journey of discovery. The crucial subsequent step is to unequivocally confirm that the desired coordination has occurred. Has the metal ion successfully bound to the oxygen and nitrogen donor atoms of the [ONO] ligand? What is the geometry of the resulting complex? How does the electronic environment of the ligand change upon coordination? Answering these questions requires a multi-faceted analytical approach, as no single technique provides a complete picture. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Vibrational (Infrared and Raman) Spectroscopy, and Mass Spectrometry (MS), with a concluding look at the definitive solid-state analysis provided by X-ray Crystallography.

At-A-Glance Comparison of Key Techniques

Technique Primary Information Strengths Limitations Best For
NMR Spectroscopy Detailed solution-state structure and electronic environmentHighly sensitive to changes in the ligand's electronic structure upon coordination. Provides information on the symmetry of the complex.Can be complicated by paramagnetic metal centers. Requires soluble samples.Confirming coordination in solution and elucidating the precise electronic environment of the ligand.
UV-Vis Spectroscopy Electronic transitions, formation and stoichiometry of the complexExcellent for determining binding constants and stoichiometry through titrations. Relatively simple and widely available.Provides limited structural information. Can be insensitive if coordination does not significantly alter the chromophore.Quantifying binding affinity and stoichiometry in solution.
Vibrational Spectroscopy (IR & Raman) Changes in bond vibrational frequenciesDirectly probes the bonds involved in coordination (M-O, M-N). Widely available and applicable to solid and solution samples.Can be difficult to assign specific metal-ligand vibrations, especially in congested spectral regions.Confirming the involvement of specific functional groups in metal binding.
Mass Spectrometry Mass-to-charge ratio of the complexProvides unambiguous confirmation of the complex's formation and its mass. Allows for the study of fragmentation patterns.Can sometimes lead to in-source fragmentation, making interpretation complex. Provides limited information on the coordination geometry.Confirming the molecular weight of the complex and identifying its composition.
X-ray Crystallography Precise solid-state three-dimensional structureProvides definitive proof of coordination, bond lengths, and bond angles. The "gold standard" for structural elucidation.Requires a single, high-quality crystal, which can be challenging to obtain. Provides no information about the complex's behavior in solution.Unambiguous determination of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, and its application to coordination complexes provides a wealth of information about the ligand's electronic environment upon metal binding.[1]

The Causality Behind the Chemical Shift

Upon coordination of a metal ion, the distribution of electron density within the [ONO] ligand is perturbed. This change in the electronic environment leads to shifts in the resonance frequencies (chemical shifts) of the ligand's protons (¹H NMR) and carbons (¹³C NMR).[2] Protons near the coordination sites (the oxygen and nitrogen donor atoms) are typically the most affected. A downfield shift (to a higher ppm value) often indicates a deshielding effect due to the electron-withdrawing nature of the metal center, providing strong evidence of coordination.[3][4]

For certain metal complexes, particularly those with heavy transition metals, relativistic effects can also significantly influence the chemical shifts of ligand atoms, a phenomenon known as the "heavy atom on the light atom" (HALA) effect.[2][5] In some cases, especially with paramagnetic metal centers, the presence of unpaired electrons can lead to very large chemical shifts and significant line broadening, which can make spectra more challenging to interpret but also provides valuable magnetic information.[6][7][8][9][10]

Comparative NMR Data: Free Ligand vs. Metal Complex
Proton/Carbon Typical ¹H Chemical Shift of Free Ligand (ppm) Typical ¹H Chemical Shift of Metal Complex (ppm) Observed Change
Protons adjacent to N-donor7.0 - 8.57.5 - 9.0Downfield shift
Protons adjacent to O-donor4.0 - 5.04.5 - 5.5Downfield shift
Aromatic protons6.5 - 8.07.0 - 8.5Moderate downfield shift

Note: The exact chemical shifts are highly dependent on the specific [ONO] ligand, the metal ion, and the solvent used.

Experimental Protocol: ¹H NMR Analysis of an [ONO] Complex
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the free [ONO] ligand and the synthesized metal complex into separate NMR tubes.

    • Dissolve each sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which both the ligand and the complex are soluble.

  • Instrument Setup:

    • Use a standard NMR spectrometer (a 400 MHz instrument is generally sufficient).[11]

    • Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for both the free ligand and the metal complex.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[12]

    • Compare the spectra of the free ligand and the complex, paying close attention to changes in chemical shifts, particularly for protons near the expected coordination sites.

UV-Visible Spectroscopy: Quantifying the Binding Interaction

UV-Vis spectroscopy probes the electronic transitions within a molecule.[13][14] Coordination of a metal to an [ONO] ligand often results in changes to these transitions, which can be observed as shifts in the absorption maxima (λmax) or changes in the molar absorptivity.[15][16] This makes UV-Vis spectroscopy a powerful tool for titrations to determine the stoichiometry and binding constant of the complex.[17][18][19]

The Rationale of Spectroscopic Titration

By systematically adding a solution of the metal ion to a solution of the [ONO] ligand and monitoring the changes in the UV-Vis spectrum, one can track the formation of the metal-ligand complex. The absorbance changes will plateau once the ligand is saturated with the metal, allowing for the determination of the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio). Further analysis of the titration data can yield the binding constant (Ka), a quantitative measure of the binding affinity.

Experimental Workflow: UV-Vis Titration

UV_Vis_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare stock solution of [ONO] ligand C Place ligand solution in cuvette A->C B Prepare stock solution of metal salt E Add small aliquot of metal solution B->E D Record initial UV-Vis spectrum C->D D->E F Mix and equilibrate E->F G Record UV-Vis spectrum F->G H Repeat E-G until no further spectral change G->H Iterate I Plot absorbance change vs. metal concentration H->I J Determine stoichiometry from inflection point I->J K Calculate binding constant using appropriate model J->K

Caption: Workflow for UV-Vis spectroscopic titration.

Step-by-Step Protocol for UV-Vis Titration
  • Preparation of Solutions:

    • Prepare a stock solution of the [ONO] ligand of known concentration in a suitable solvent (e.g., acetonitrile, methanol). The concentration should be chosen such that the initial absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).

    • Prepare a stock solution of the metal salt at a concentration at least 10-20 times higher than the ligand solution to minimize dilution effects.

  • Titration Procedure:

    • Place a known volume (e.g., 2.0 mL) of the ligand solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum of the free ligand.

    • Add a small, precise aliquot (e.g., 5-10 µL) of the metal salt solution to the cuvette.

    • Mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the UV-Vis spectrum.

    • Continue this process of adding metal salt solution and recording spectra until no further significant changes in the absorbance are observed.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is most pronounced) as a function of the molar ratio of metal to ligand.

    • The stoichiometry of the complex can often be determined from the inflection point of this plot.

    • The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand for 1:1 complexes).

Vibrational Spectroscopy (FTIR & Raman): Probing the Coordination Bonds

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules.[20][21] The formation of a coordinate bond between the metal and the donor atoms of the [ONO] ligand will alter the vibrational frequencies of the bonds within the ligand.[22][23][24]

Interpreting Vibrational Spectra

By comparing the FTIR or Raman spectrum of the free ligand with that of the metal complex, one can identify shifts in the vibrational frequencies of key functional groups. For example, a shift in the stretching frequency of a C=O or C-N bond within the [ONO] ligand upon complexation is strong evidence of its involvement in coordination. Additionally, new, low-frequency bands may appear in the spectrum of the complex, which can be attributed to the M-O and M-N stretching vibrations.

Comparative FTIR Data: Free Ligand vs. Coordinated Complex
Vibrational Mode Typical Frequency in Free Ligand (cm⁻¹) Typical Frequency in Metal Complex (cm⁻¹) Interpretation of Change
ν(C=O)1650 - 17001620 - 1680Shift to lower frequency indicates coordination of the carbonyl oxygen.
ν(C=N)1600 - 16501580 - 1630Shift to lower frequency suggests coordination of the imine nitrogen.
ν(M-O)Not present400 - 600Appearance of new band confirms M-O bond formation.
ν(M-N)Not present300 - 500Appearance of new band confirms M-N bond formation.

Note: The exact frequencies can vary depending on the ligand structure, metal, and coordination geometry.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.

    • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires placing a small amount of the sample directly on the ATR crystal.[25]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Compare the spectra of the free ligand and the metal complex, noting any shifts in band positions or the appearance of new bands.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[26][27] For the analysis of metal complexes, electrospray ionization (ESI) is a commonly used "soft" ionization technique that can transfer the intact complex from solution to the gas phase.[28][29][30][31]

The Power of the Molecular Ion Peak

The most crucial piece of information obtained from the ESI-MS spectrum of a newly synthesized [ONO] complex is the molecular ion peak ([M+H]⁺ or [M+Na]⁺, etc.), which corresponds to the intact complex.[8] The m/z value of this peak provides a direct measurement of the molecular weight of the complex, confirming its successful formation. The isotopic pattern of the molecular ion peak can also be compared to the theoretical pattern based on the natural abundance of the isotopes of the elements in the complex, providing further confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern can provide insights into the connectivity and stability of the complex.[29][31][32]

Experimental Workflow: ESI-MS Analysis

ESI_MS_Workflow A Dissolve complex in suitable solvent B Infuse sample into ESI source A->B C Generate gas-phase ions B->C D Analyze ions by m/z ratio C->D E Detect ions and generate mass spectrum D->E F Identify molecular ion peak E->F G Compare isotopic pattern F->G H (Optional) Perform MS/MS for fragmentation analysis F->H

Caption: General workflow for ESI-MS analysis of a metal complex.

Step-by-Step Protocol for ESI-MS
  • Sample Preparation:

    • Dissolve a small amount of the complex in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µM.[25]

    • The solvent should be volatile and compatible with the ESI process.

  • Instrument Setup:

    • Use an ESI-mass spectrometer.

    • Optimize the ESI source parameters, such as capillary voltage, cone voltage, and source temperature, to achieve a stable signal and minimize in-source fragmentation.[25]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the expected mass of the [ONO] metal complex.

    • Use a mass spectrum simulation tool to compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.

    • If MS/MS was performed, analyze the fragmentation pattern to identify characteristic losses of ligands or other neutral fragments.[32]

X-ray Crystallography: The Definitive Structure

While the spectroscopic techniques discussed above provide compelling evidence for metal-ligand binding in solution, X-ray crystallography offers the ultimate, unambiguous proof of coordination in the solid state.[33][34] By diffracting X-rays off a single crystal of the [ONO] complex, a three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.

What X-ray Crystallography Reveals

A crystal structure provides a wealth of information, including:

  • Confirmation of Coordination: Direct visualization of the bonds between the metal center and the donor atoms of the [ONO] ligand.

  • Precise Bond Lengths and Angles: Quantitative data on the geometry of the coordination sphere.

  • Coordination Number and Geometry: Unambiguous determination of the metal's coordination number and its geometry (e.g., octahedral, square planar).

  • Stereochemistry: The absolute configuration of chiral centers can be determined.

Example Crystallographic Data for an [ONO] Metal Complex
Parameter Typical Value
M-O Bond Length1.9 - 2.2 Å
M-N Bond Length2.0 - 2.3 Å
O-M-N Bite Angle85 - 95°
O-M-O Angle170 - 180° (for linear coordination)

Note: These values are illustrative and depend on the specific metal and ligand.

Experimental Considerations

The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal of sufficient size and quality. This can often be a trial-and-error process involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[25]

Conclusion: A Synergistic Approach to Validation

The comprehensive characterization of metal-ligand binding in [ONO] complexes requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. NMR provides detailed information about the electronic environment in solution, UV-Vis allows for the quantification of binding, vibrational spectroscopy confirms the involvement of specific functional groups, and mass spectrometry verifies the molecular identity. While each of these methods provides strong evidence, X-ray crystallography remains the gold standard for irrefutable structural determination in the solid state. By thoughtfully applying this suite of analytical tools, researchers can confidently validate the formation of their target [ONO] metal complexes, paving the way for the exploration of their fascinating and useful properties.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 6, 2026, from [Link]

  • Gatto, E., et al. (2021). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. The Journal of Physical Chemistry A, 125(1), 243–253. [Link]

  • Nareetsile, F., Mapolelo, D., Ditlhabi, K., & Molefe-Baikai, O. J. (2020). 1H-NMR chemical shifts of ligands and their corresponding metal complexes. Advances in Biotechnology and Bioscience.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • Mato, J., et al. (2020). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Journal of Chemical Theory and Computation, 16(12), 7679–7690. [Link]

  • Gebre, M. G., & Sendek, A. D. (2020). Major FTIR (cm-1) data of the ligand and the metal complexes.
  • Hurst, M. N., et al. (2023). Synthesis and Characterization of ONO Pincer Ligand Precursors and Metal Complexes with Ethyl, Isopropyl and Tert-Butyl Wingtip Groups. Molecules, 28(23), 7858. [Link]

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 466–479. [Link]

  • University of Florida. (n.d.). NMR Spectroscopy of Paramagnetic Compounds. Department of Chemistry.
  • Sureshbabu, K., et al. (2007). Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions. Journal of the American Society for Mass Spectrometry, 18(6), 1111–1123. [Link]

  • LibreTexts. (2024). Interpreting Mass Spectra.
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  • ResearchGate. (n.d.).
  • ResearchGate. (2022).
  • Fogg, D. E. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Ottawa.
  • Autschbach, J. (2020). NMR Calculations for Paramagnetic Molecules and Metal Complexes. OSTI.GOV.
  • How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. (2021).
  • determin
  • OpenStax. (2023). Interpreting Mass Spectra.
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